Product packaging for Flumequine-13C3(Cat. No.:)

Flumequine-13C3

Cat. No.: B563882
M. Wt: 264.23 g/mol
InChI Key: DPSPPJIUMHPXMA-AIGZGMKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flumequine-13C3 is intended for use as an internal standard for the quantification of flumequine by GC- or LC-MS. Flumequine is a fluoroquinolone antibiotic. It is active against S. aureus, S. pyogenes, B. subtilis, E. coli, P. aeruginosa, S. faecalis, and K. pneumoniae (MICs = 1-100 µg/ml). Flumequine is also active against field isolates of B. hyodysenteriae (MICs = 6.25-200 µg/ml). It inhibits DNA gyrase, disrupting supercoiling of bacterial DNA to block transcription and replication. In vivo, flumequine (50 mg/kg) increases survival in rat models of P. vulgaris-induced urinary tract infection and P. mirabilis-induced prostatitis. Formulations containing flumequine have been used in the treatment of urinary tract infections in veterinary medicine.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12FNO3 B563882 Flumequine-13C3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/i11+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPPJIUMHPXMA-AIGZGMKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C3N1C=[13C]([13C](=O)C3=CC(=C2)F)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Flumequine-13C3 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

Flumequine-13C3 is the isotopically labeled form of Flumequine, a first-generation fluoroquinolone antibiotic.[1] Primarily utilized in veterinary medicine for treating enteric infections in livestock and aquaculture, the study of Flumequine's pharmacokinetics and residue levels in edible tissues is crucial for food safety and regulatory compliance.[1][2] this compound serves as an indispensable tool in this research, acting as an internal standard for the accurate quantification of Flumequine in complex biological matrices.[2] Its stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, but it can be distinguished by mass spectrometry, making it the gold standard for quantitative analysis.[3]

This technical guide provides an in-depth overview of this compound, its primary applications in research, detailed experimental protocols, and relevant quantitative data.

Core Properties of this compound

This compound is structurally identical to Flumequine, with the exception of three Carbon-13 isotopes incorporated into its quinolizine ring structure. This mass difference allows for its use as an internal standard in mass spectrometry-based assays.

PropertyValue
Chemical Name 9-Fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-1,2-13C2-2-carboxylic acid-13C
Synonyms Flumequine-(1,2,carboxy-13C3)
CAS Number 1185049-09-5[4]
Molecular Formula C₁₁[¹³C]₃H₁₂FNO₃[2]
Molecular Weight 264.23 g/mol [4]
Appearance Solid[2]
Purity ≥98%[2]

Primary Research Applications

The primary application of this compound is as an internal standard in analytical chemistry for the quantification of Flumequine. This is critical in several research areas:

  • Pharmacokinetic Studies: Accurate determination of Flumequine's absorption, distribution, metabolism, and excretion (ADME) in various animal species.

  • Residue Analysis: Monitoring of Flumequine residues in edible tissues of food-producing animals to ensure compliance with maximum residue limits (MRLs).

  • Environmental Monitoring: Detection and quantification of Flumequine in environmental samples, such as water and sediment, to assess its environmental fate and potential impact.

Quantitative Data: Flumequine Residue Studies

The following tables summarize quantitative data from various studies on Flumequine residues in the edible tissues of different animal species. These studies highlight the importance of accurate quantification, for which this compound is an ideal internal standard.

Table 1: Flumequine Residues in Calves after Oral Administration [2]

Time After Last DoseMuscle (mg/kg)Liver (mg/kg)Kidney (mg/kg)Fat (mg/kg)
24 hours0.18 - 0.430.7 - 1.470.82 - 2.770.15 - 1.04
36 hours0.11 - 0.250.28 - 0.650.35 - 1.150.12 - 0.45
48 hours0.08 - 0.200.15 - 0.400.20 - 0.600.10 - 0.25
72 hours0.06 - 0.170.07 - 0.290.13 - 0.330.08 - 0.15

Table 2: Flumequine Residues in Broiler Chickens after Administration in Drinking Water [2]

Time After Last DoseMuscle (mg/kg)Liver (mg/kg)Kidney (mg/kg)Skin/Fat (mg/kg)
6 hours1.813.003.551.10
24 hours0.500.801.200.40
36 hours0.250.350.500.20
48 hours0.170.190.160.12
72 hours< LOQ< LOQ< LOQ< LOQ
96 hoursNot DetectedNot DetectedNot DetectedNot Detected

LOQ = Limit of Quantification

Table 3: Flumequine Residues in Pigs after Oral Administration [5][6]

TissueConcentration Range (µg/g)
Colon Tissue (Day 3)0.156 - 0.230
Colon Tissue (Day 6)0.107 - 0.187
Intestinal Contents (Day 3)0.591 - 1.349

Table 4: Flumequine Residues in Sheep after Intramuscular Injection [2]

Time After Last DoseMuscle (mg/kg)Liver (mg/kg)Kidney (mg/kg)Fat (mg/kg)
18 hours0.300.651.500.40
30 hours0.150.300.700.20
48 hours0.080.150.350.10
60 hours< LOQ0.080.20< LOQ
78 hours< LOQ< LOQ0.10< LOQ

Experimental Protocols

The following is a representative experimental protocol for the determination of Flumequine in animal tissues using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Tissue Extraction)

This protocol is a composite based on methodologies described for the extraction of fluoroquinolones from tissue matrices.[7][8]

  • Homogenization: Weigh 1 gram of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 100 ng/mL in methanol) to the sample.

  • Extraction Solvent Addition: Add 10 mL of ethyl acetate.

  • Vortexing and Sonication: Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Re-extraction: Repeat the extraction process (steps 3-6) on the remaining tissue pellet and combine the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are representative and may require optimization based on the specific instrumentation used.[9]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Precursor Ion > Product Ion):

      • Flumequine: m/z 262.1 > 244.1, 202.1 (example transitions, should be optimized).

      • This compound: m/z 265.1 > 247.1, 205.1 (example transitions, should be optimized).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Flumequine Metabolism

Flumequine is metabolized in the body, primarily through hydroxylation and conjugation. The major metabolite is 7-hydroxyflumequine, which is then often conjugated with glucuronic acid for excretion.[4][10][11]

Flumequine_Metabolism Flumequine Flumequine Metabolite1 7-hydroxyflumequine Flumequine->Metabolite1 Hydroxylation (Phase I) Conjugate Flumequine/7-hydroxyflumequine glucuronide conjugates Flumequine->Conjugate Glucuronidation (Phase II) Metabolite1->Conjugate Glucuronidation (Phase II) Excretion Excretion (Urine and Feces) Conjugate->Excretion

Caption: Metabolic pathway of Flumequine.
Experimental Workflow for Flumequine Residue Analysis

The following diagram illustrates a typical workflow for the analysis of Flumequine residues in tissue samples using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Tissue Homogenization Spiking Spiking with this compound Homogenization->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Workflow for tissue residue analysis.

References

Physical and chemical properties of Flumequine-13C3 analytical standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of the Flumequine-13C3 analytical standard. It is designed to be a vital resource for researchers, scientists, and professionals engaged in drug development and analytical testing. This guide offers clearly presented data, detailed experimental protocols, and visual workflows to support its use as an internal standard for the quantification of flumequine.

Core Physical and Chemical Properties

This compound is the isotopically labeled counterpart of Flumequine, a fluoroquinolone antibiotic.[1][2] This stable isotope-labeled standard is crucial for achieving high accuracy and precision in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[1][3] Its physical and chemical properties are fundamental to its proper handling, storage, and application in experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound analytical standard.

Identifier Value Source(s)
CAS Number 1185049-09-5[1][3][4][5]
Molecular Formula C₁₁¹³C₃H₁₂FNO₃[3][4][5]
Molecular Weight 264.23 g/mol [1][4][5]
Accurate Mass 264.0902[5]
Property Value Source(s)
Appearance Tan Solid[4]
Melting Point 253-255 °C[4][6]
Purity ≥98%[3][7]
Isotopic Purity ≥99% atom ¹³C[4]
Condition Specification Source(s)
Storage (Powder) -20°C for up to 3 years[1][4][8]
Storage (In Solvent) -80°C for up to 1 year[1][8]
Shipping Shipped with blue ice or at ambient temperature[1][8]
Solvent Solubility Source(s)
Dichloromethane Slightly Soluble[4]
DMSO Slightly Soluble[4]
Acetonitrile:Methanol (1:1) Soluble[1][7]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physical and chemical properties of analytical standards. The following protocols are based on established pharmacopeial methods and standard laboratory practices.

Determination of Melting Range

The melting range of this compound was determined using the capillary method as outlined in the United States Pharmacopeia (USP) general chapter <741>.[1]

Apparatus:

  • Melting point apparatus with a temperature range exceeding 260°C.

  • Glass capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[9]

  • Thermometer calibrated against USP Melting Point Reference Standards.

Procedure:

  • Sample Preparation: A small amount of the dry, powdered this compound standard is packed into a glass capillary tube to a height of 2.5-3.5 mm.[9][10] The tube is tapped gently to ensure tight packing.[10]

  • Initial Rapid Determination: A preliminary rapid heating is performed to establish an approximate melting point.[11][12]

  • Accurate Determination: The sample is heated at a controlled rate.[6] Initially, the temperature is raised rapidly to about 10°C below the expected melting point.[1] The heating rate is then reduced to 1-2°C per minute.[13]

  • Observation: The temperature at which the substance begins to melt (the point of collapse or first appearance of liquid) and the temperature at which it is completely melted are recorded as the melting range.[1][13]

Determination of Solubility

The solubility of this compound was determined using the equilibrium shake-flask method.[7]

Apparatus:

  • Analytical balance.

  • Vials with screw caps.

  • Constant temperature shaker bath.

  • Centrifuge.

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., Dichloromethane, DMSO, Acetonitrile:Methanol 1:1) in a sealed vial.

  • Equilibration: The vials are placed in a constant temperature shaker bath (e.g., 25°C) and agitated for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the supernatant.

  • Analysis: A known volume of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved this compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Determination of Isotopic Purity by Mass Spectrometry

The isotopic purity of this compound is determined using high-resolution mass spectrometry (HRMS).[2][14]

Apparatus:

  • High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatograph.

  • Appropriate chromatographic column and mobile phases.

Procedure:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent.[15]

  • Mass Spectrometry Analysis: The sample is introduced into the mass spectrometer. High-resolution mass spectra are acquired over the relevant m/z range.

  • Data Analysis: The relative intensities of the mass isotopologue peaks are measured.[15] The isotopic purity is calculated by determining the ratio of the peak area of the ¹³C₃-labeled molecule to the sum of the peak areas of all its isotopic variants, after correcting for the natural isotopic abundance of all elements in the molecule.[4][16]

Visualizations

Mechanism of Action: DNA Gyrase Inhibition

Flumequine, the unlabeled analogue of this compound, functions as a quinolone antibiotic by inhibiting bacterial DNA gyrase (a type II topoisomerase).[1][17] This enzyme is essential for relieving torsional strain during DNA replication and transcription. By inhibiting DNA gyrase, Flumequine prevents the resealing of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.

cluster_bacterium Bacterial Cell DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication Leads to SupercoiledDNA Supercoiled DNA Replication->SupercoiledDNA Creates DNAGyrase DNA Gyrase (Topoisomerase II) SupercoiledDNA->DNAGyrase Targeted by RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA Relaxes to CellDeath Bacterial Cell Death DNAGyrase->CellDeath Inhibition leads to DNA strand breaks RelaxedDNA->DNA Rejoins Flumequine Flumequine Flumequine->DNAGyrase Inhibits

Caption: Mechanism of action of Flumequine.

Experimental Workflow: Quantitative Analysis using this compound as an Internal Standard

This compound is employed as an internal standard to improve the accuracy and precision of quantifying flumequine in various sample matrices. The following workflow illustrates its use in a typical LC-MS/MS analysis.

cluster_workflow Quantitative Analysis Workflow Sample 1. Sample Collection (e.g., Plasma, Tissue) Spike 2. Spiking with This compound (Internal Standard) Sample->Spike Extraction 3. Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LCMS 4. LC-MS/MS Analysis Extraction->LCMS Data 5. Data Acquisition (Peak Area Ratios) LCMS->Data Quant 6. Quantification (Calibration Curve) Data->Quant Result 7. Final Concentration of Flumequine Quant->Result

Caption: Use of this compound in quantitative analysis.

References

The Role of Flumequine-13C3 in Forensic and Toxicology Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine, a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine for the treatment of bacterial infections.[1] However, concerns regarding its potential toxicity and the presence of its residues in food products have necessitated the development of sensitive and reliable analytical methods for its detection and quantification. This is of particular importance in forensic and toxicology studies, where accurate measurement of flumequine in various biological matrices is crucial for assessing exposure, determining toxic effects, and ensuring food safety. Flumequine-13C3, a stable isotope-labeled internal standard, plays a pivotal role in achieving the required accuracy and precision in these analytical methods. This technical guide provides a comprehensive overview of the application of this compound, detailing analytical methodologies, toxicological implications, and relevant cellular pathways.

Analytical Applications of this compound

This compound serves as an ideal internal standard for the quantification of flumequine by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the labeled standard with the unlabeled analyte allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise results.

Experimental Protocol: Quantification of Flumequine in Biological Matrices using LC-MS/MS with this compound

This protocol represents a generalized workflow for the analysis of flumequine in biological samples. Specific parameters may require optimization based on the matrix and instrumentation.

1. Sample Preparation:

  • Tissue Homogenization: Weigh 1 gram of tissue sample and homogenize in an appropriate buffer (e.g., phosphate-buffered saline).

  • Spiking with Internal Standard: Add a known concentration of this compound solution to the homogenate.

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate to the homogenate.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Collect the organic supernatant.

    • Repeat the extraction process on the remaining aqueous layer.

    • Combine the organic extracts.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute flumequine, followed by a column wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both flumequine and this compound. While specific transitions should be optimized in-house, common precursor ions would be [M+H]+.

Data Presentation: Performance of Flumequine Analytical Methods

The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of flumequine, often employing an internal standard like this compound for enhanced accuracy.

ParameterMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
FlumequineWaterLC-MS/MS2.5 µg/L8.0 µg/L69.9 - 84.6
FlumequineSedimentLC-MS/MS5.0 µg/kg15.0 µg/kg69.9 - 84.6
FlumequineRat PlasmaUFLC-ESI-MS/MS-0.5 ng/mL94.24 - 106.76
FlumequinePig PlasmaLC-MS/MS0.25 µg/mL0.5 µg/mL-
FlumequinePig Colon TissueLC-MS/MS0.1 µg/mL0.5 µg/mL-
FlumequinePig Intestinal ContentsLC-MS/MS0.1 µg/mL0.5 µg/mL-

Toxicological Profile of Flumequine

The toxicological assessment of flumequine is critical due to its potential for adverse effects in non-target organisms, including humans. Its mechanism of action, while effective against bacteria, can also impact eukaryotic cells.

Mechanism of Action and Eukaryotic Toxicity

Flumequine functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1] However, it has been shown that flumequine can also affect mammalian cell replication and may inhibit eukaryotic topoisomerase II.[1] This interaction with a fundamental cellular process can lead to DNA damage and genotoxicity in eukaryotic cells.[1]

Adverse Effects

In humans, flumequine has been associated with a range of adverse reactions, including:

  • Central Nervous System (CNS) effects: Dizziness, headache.

  • Gastrointestinal disturbances: Nausea, vomiting, diarrhea.

  • Allergic reactions: Skin rashes.

  • Phototoxicity: Increased sensitivity to sunlight.

  • Musculoskeletal effects: Tendonitis and tendon rupture have been reported with other fluoroquinolones.

  • Hepatotoxicity and Renal Toxicity: Liver and kidney damage are potential serious side effects.

Genotoxicity and Carcinogenicity

Studies have indicated that flumequine has the potential to induce DNA strand breaks, suggesting a genotoxic mechanism. This has raised concerns about its potential as a carcinogen.

Signaling Pathways in Flumequine-Induced Toxicity

Recent research has begun to elucidate the specific cellular signaling pathways that are modulated by flumequine, leading to its toxic effects. One such pathway is the mitogen-activated protein kinase (MAPK) signaling cascade.

A study investigating the effects of flumequine on melanogenesis in B16F10 melanoma cells and zebrafish larvae revealed that flumequine treatment leads to the upregulation of p38 MAPK and c-Jun N-terminal kinase (JNK). This activation results in increased melanin production.

Below is a diagram illustrating the proposed signaling pathway for flumequine-induced melanogenesis.

Flumequine_Signaling_Pathway cluster_cell Intracellular Flumequine Flumequine Cell Cell Membrane Flumequine->Cell Enters Cell p38 p38 MAPK Flumequine->p38 JNK JNK Flumequine->JNK MITF MITF (Microphthalmia-associated transcription factor) p38->MITF Activates JNK->MITF Activates Tyrosinase Tyrosinase Expression MITF->Tyrosinase Increases Melanin Increased Melanin Production Tyrosinase->Melanin Leads to

Flumequine-induced melanogenesis signaling pathway.

Experimental Workflow for Toxicological Analysis

The following diagram outlines a typical experimental workflow for investigating the toxicological effects of flumequine, incorporating both in vitro and in vivo models.

Toxicology_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., HepG2, B16F10) dose_response Dose-Response Assay (e.g., MTT, LDH) cell_culture->dose_response genotoxicity Genotoxicity Assay (e.g., Comet Assay, Micronucleus Test) dose_response->genotoxicity western_blot Western Blot (for signaling proteins) dose_response->western_blot animal_model Animal Model (e.g., Rats, Zebrafish) dosing Flumequine Administration animal_model->dosing observation Clinical Observation & Histopathology dosing->observation sample_collection Biological Sample Collection (Blood, Tissues) dosing->sample_collection lc_ms LC-MS/MS Analysis (with this compound) sample_collection->lc_ms start Toxicological Investigation of Flumequine cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo end Data Analysis & Conclusion cluster_invitro->end cluster_invivo->end

General workflow for flumequine toxicology studies.

Conclusion

This compound is an indispensable tool in the field of forensic and toxicology, enabling the accurate and reliable quantification of flumequine in a variety of biological matrices. The use of stable isotope-labeled internal standards in LC-MS/MS analysis is the gold standard for robust analytical method development. Furthermore, a deeper understanding of the toxicological profile of flumequine, including its effects on eukaryotic cells and the elucidation of the signaling pathways involved in its toxicity, is crucial for assessing its risk to human and animal health. Continued research in these areas will provide a more complete picture of the safety profile of flumequine and inform regulatory decisions regarding its use.

References

Methodological & Application

Application Note: High-Throughput Analysis of Flumequine in Animal Plasma using LC-MS/MS with a Flumequine-¹³C₃ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flumequine is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock.[1][2] Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, dose optimization, and ensuring food safety by adhering to maximum residue limits (MRLs).[1][2] This application note details a robust and sensitive LC-MS/MS method for the quantification of flumequine in animal plasma. The use of a stable isotope-labeled internal standard, Flumequine-¹³C₃, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[3]

Analytical Method

A selective and rapid LC-MS/MS method was developed for the determination of flumequine. The sample preparation involves a straightforward protein precipitation step, followed by dilution. Chromatographic separation is achieved on a C18 column, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_Spike Spike with Flumequine-¹³C₃ IS Sample->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Injection Inject into LC-MS/MS Dilution->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Mass Spectrometric Detection (ESI+) LC->MS MRM MRM Quantification MS->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Overall experimental workflow from sample preparation to data analysis.

Protocols

Materials and Reagents
  • Flumequine analytical standard

  • Flumequine-¹³C₃ internal standard (IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Control animal plasma

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flumequine and Flumequine-¹³C₃ in methanol.

  • Working Standard Solutions: Serially dilute the Flumequine primary stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Flumequine-¹³C₃ primary stock solution with acetonitrile.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL Flumequine-¹³C₃ internal standard working solution to all tubes except the blank matrix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean tube or 96-well plate.

  • Add 100 µL of water with 0.1% formic acid.

  • Mix well and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions

ParameterValue
ColumnC18, 100 x 2.1 mm, 2.6 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.010
3.090
4.090
4.110
6.010

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Flumequine 262.1244.120
Flumequine (Quantifier)262.1216.125
Flumequine (Qualifier)262.1158.135
Flumequine-¹³C₃ 265.1247.120

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and recovery.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Flumequine0.5 - 500> 0.995

Table 2: Precision and Accuracy

QC LevelSpiked Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low QC1.5< 10< 1090 - 110
Mid QC50< 10< 1090 - 110
High QC400< 10< 1090 - 110

Table 3: Recovery

QC LevelSpiked Concentration (ng/mL)Mean Recovery (%)
Low QC1.595.2
Mid QC5098.7
High QC40096.5

Logical Relationship Diagram

cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Correction Analyte Flumequine LC_MS LC-MS/MS System Analyte->LC_MS IS Flumequine-¹³C₃ (IS) IS->LC_MS Matrix Plasma Matrix Matrix->LC_MS Analyte_Response Analyte Response LC_MS->Analyte_Response IS_Response IS Response LC_MS->IS_Response Ratio Analyte/IS Ratio Analyte_Response->Ratio IS_Response->Ratio Corrected_Quant Accurate Quantification Ratio->Corrected_Quant Corrects for Matrix Effects & Variability

Caption: Role of the internal standard in correcting for analytical variability.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of flumequine in animal plasma. The simple and rapid sample preparation, coupled with the use of a stable isotope-labeled internal standard, provides a reliable and high-throughput solution for researchers, scientists, and drug development professionals. The method demonstrates excellent linearity, precision, and accuracy over a wide dynamic range, making it suitable for routine analysis in a variety of research and regulatory settings.

References

Application Notes and Protocols for Flumequine-13C3 in Veterinary Drug Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of flumequine in veterinary drug residues using Flumequine-13C3 as an internal standard. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the determination of antibiotic residues in various animal-derived food matrices.[1][2]

Introduction

Flumequine is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock and aquaculture.[3] The presence of flumequine residues in food products of animal origin is a public health concern due to the potential for allergic reactions and the development of antibiotic resistance.[4] Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for flumequine in various food commodities.[5] Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It compensates for variations in sample preparation and matrix effects, leading to improved accuracy and precision of the analytical results.[6]

Experimental Protocols

This section details the materials, reagents, and procedures for the analysis of flumequine residues in animal tissues (e.g., muscle, liver) and milk.

Materials and Reagents
  • Flumequine analytical standard

  • This compound (Internal Standard - IS)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ethyl acetate, HPLC grade

  • n-Hexane, HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve flumequine and this compound in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of flumequine by diluting the primary stock solution with methanol:water (1:1, v/v).

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to a concentration of 1 µg/mL.

Sample Preparation

The following protocols are generalized procedures and may require optimization for specific matrices.

  • Homogenization: Weigh 2 g (± 0.05 g) of homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound working solution (e.g., 100 µL of 1 µg/mL) to each sample, blank, and quality control sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Homogenize using a high-speed homogenizer for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction step with another 10 mL of acetonitrile.

    • Combine the supernatants.

  • Defatting (for high-fat matrices):

    • Add 10 mL of n-hexane to the combined supernatant.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper hexane layer.

  • Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of 10% acetonitrile in water.

  • SPE Clean-up:

    • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the analytes with 3 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase. Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

  • Internal Standard Spiking: To 5 mL of milk in a centrifuge tube, add a known amount of the this compound working solution.

  • Protein Precipitation and Extraction:

    • Add 10 mL of acetonitrile containing 1% formic acid.[7]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to approximately 1 mL and dilute with 9 mL of ultrapure water.

  • SPE Clean-up: Proceed with the SPE clean-up as described for tissue samples (steps 7 and 8).

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for flumequine analysis. Instrument parameters should be optimized for the specific system being used.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor at least two transitions for both flumequine and this compound for quantification and confirmation. The precursor ion for flumequine is [M+H]+ at m/z 262.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of flumequine using LC-MS/MS. These values are indicative and should be determined for each specific matrix and laboratory setup.

Table 1: LC-MS/MS Method Performance for Flumequine Analysis

ParameterTissue (Muscle/Liver)MilkReference
Limit of Detection (LOD) 0.1 - 2 ng/g12.4 ng/mL[1][8]
Limit of Quantification (LOQ) 0.2 - 5 ng/g-[1]
Recovery 60 - 93%96.1 - 104.0%[1][8][9]
Precision (RSD%) < 15%< 5%[10]

Table 2: Example MRM Transitions for Flumequine and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Flumequine 262.1244.1218.1
This compound 265.1247.1221.1

Note: The exact m/z values for this compound may vary slightly depending on the position of the 13C labels.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Homogenization (Tissue) or Measurement (Milk) spike Spike with This compound (IS) start->spike extract Solvent Extraction (Acetonitrile) spike->extract cleanup SPE Clean-up extract->cleanup reconstitute Reconstitution in Mobile Phase cleanup->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification using Internal Standard Calibration lcms->quant report Result Reporting quant->report

Caption: Experimental workflow for veterinary drug residue analysis.

logical_relationship analyte Flumequine (Analyte) extraction Extraction & Clean-up analyte->extraction is This compound (Internal Standard) is->extraction matrix Sample Matrix (Tissue, Milk) matrix->extraction lcms LC-MS/MS Detection extraction->lcms ratio Peak Area Ratio (Analyte/IS) lcms->ratio result Accurate Quantification ratio->result

Caption: Principle of isotope dilution mass spectrometry.

References

Solid-phase extraction (SPE) protocol for Flumequine from tissue samples

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Solid-Phase Extraction (SPE) Protocol for Flumequine from Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive solid-phase extraction (SPE) protocol for the determination of Flumequine in various tissue samples. The outlined methodology is crucial for residue analysis, pharmacokinetic studies, and ensuring food safety.

Flumequine is a first-generation fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections, particularly in aquaculture and livestock.[1][2] Monitoring its residue levels in edible tissues is essential to prevent the development of antibiotic resistance and ensure consumer safety.[1] Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices like animal tissues prior to chromatographic analysis.[3]

Mechanism of Action of Flumequine

Flumequine exerts its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase.[1][4] This enzyme is essential for relieving torsional strain during DNA replication by introducing negative supercoils into the DNA.[2][5] By binding to the DNA-gyrase complex, Flumequine stabilizes it, leading to breaks in the DNA strands and ultimately inhibiting DNA replication and bacterial cell division, resulting in cell death.[4][6][7]

cluster_bacterium Bacterial Cell flumequine Flumequine complex Flumequine-DNA-Gyrase Complex flumequine->complex Binds to dna_gyrase DNA Gyrase (Topoisomerase II) dna_gyrase->complex Binds to dna Bacterial DNA dna->complex Binds to replication DNA Replication cell_death Bacterial Cell Death replication->cell_death Leads to complex->replication Inhibits

Mechanism of action of Flumequine.

Experimental Protocol: Solid-Phase Extraction of Flumequine from Tissue

This protocol is a generalized procedure synthesized from various validated methods for Flumequine and other fluoroquinolones in different tissue matrices.[8][9][10][11] Optimization may be required for specific tissue types and analytical instrumentation.

1. Sample Preparation and Homogenization

  • Accurately weigh 1-5 g of the tissue sample (e.g., muscle, liver, kidney).

  • Add an appropriate volume of extraction solvent. Acidified acetonitrile or methanol are commonly used.[9][10] For example, add 10 mL of acetonitrile containing 1% acetic acid.

  • Homogenize the sample using a high-speed blender or homogenizer until a uniform consistency is achieved.

  • Centrifuge the homogenate at 4000-5000 rpm for 10-15 minutes.

  • Collect the supernatant for the SPE cleanup.

2. Solid-Phase Extraction (SPE) Cleanup

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge. C18, Oasis HLB (hydrophilic-lipophilic balanced), and polymeric reversed-phase cartridges are commonly used for fluoroquinolone extraction.[8][9][10]

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent bed does not go dry.

  • Sample Loading:

    • Load the collected supernatant from the sample preparation step onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge to remove interfering substances. A common washing solution is 5-10 mL of a mixture of water and a small percentage of an organic solvent (e.g., 5-10% methanol in water).

  • Elution:

    • Elute the retained Flumequine from the cartridge using an appropriate elution solvent. Methanol, acetonitrile, or mixtures of these with acids or bases are frequently used. For example, use 5-10 mL of methanol.

    • Collect the eluate in a clean tube.

3. Final Sample Preparation

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase used for the chromatographic analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis by HPLC with fluorescence or mass spectrometric detection.[9][10][11]

cluster_workflow SPE Workflow for Flumequine in Tissue sample_prep 1. Sample Preparation (Weighing, Homogenization, Centrifugation) sample_loading 3. Sample Loading (Supernatant) sample_prep->sample_loading spe_conditioning 2. SPE Conditioning (Methanol, Water) spe_conditioning->sample_loading washing 4. Washing (e.g., 5% Methanol in Water) sample_loading->washing elution 5. Elution (e.g., Methanol) washing->elution final_prep 6. Final Preparation (Evaporation, Reconstitution, Filtration) elution->final_prep analysis 7. HPLC Analysis final_prep->analysis

Experimental workflow for SPE of Flumequine.

Data Presentation: Performance of Flumequine SPE Protocols

The following table summarizes the quantitative data from various studies on the solid-phase extraction of Flumequine and other fluoroquinolones from tissue samples.

Analyte(s)Tissue TypeSPE SorbentRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Flumequine, Oxolinic AcidArtemia (live fish feed)C1898.4-300[12]
Flumequine, other quinolonesTrout, Prawns, AbalonePolymeric reversed-phase & anion-exchangeGood1-35[10]
FlumequineChannel Catfish MuscleC1887-943-[9]
FlumequineFishCoordination imprinted polymer95.20.32 (ng/g)-[11]
Other FluoroquinolonesMuscle, Liver, Kidney, EggsOasis HLB82.5-111.1--[8]
Flumequine enantiomersSedimentCleanert PEP69.9-84.65.015.0[13]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary significantly based on the analytical instrument used. The data from sediment is included to provide additional context on SPE performance for Flumequine.

Conclusion

This application note provides a detailed solid-phase extraction protocol for the analysis of Flumequine in tissue samples, supported by performance data from the scientific literature. The described methodology, coupled with the understanding of Flumequine's mechanism of action, offers a solid foundation for researchers, scientists, and drug development professionals in the field of veterinary drug residue analysis. Adherence to and potential optimization of this protocol will enable accurate and reliable quantification of Flumequine, contributing to both human and animal health.

References

Application Note: Quantification of Flumequine in Swine Kidney using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of flumequine, a fluoroquinolone antibiotic, in swine kidney tissue. The method utilizes a simple solid-phase extraction (SPE) procedure for sample cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Flumequine-13C3, ensures high accuracy and precision by correcting for matrix effects and procedural losses. This method is suitable for researchers, scientists, and professionals in drug development and food safety monitoring, providing reliable quantification of flumequine residues in compliance with regulatory standards.

Introduction

Flumequine is a synthetic chemotherapeutic agent from the fluoroquinolone class, widely used in veterinary medicine to treat bacterial infections in swine.[1] The presence of drug residues in edible tissues, such as the kidney, is a significant concern for consumer safety, leading regulatory bodies to establish Maximum Residue Limits (MRLs).[2][3] Accurate and reliable analytical methods are crucial for monitoring these residues. This application note presents a validated LC-MS/MS method employing isotope dilution with this compound for the precise quantification of flumequine in swine kidney tissue. The methodology described herein offers excellent sensitivity, specificity, and reproducibility.

Experimental Workflow

The overall experimental process, from sample receipt to final data analysis, is outlined below. The workflow is designed for efficiency and accuracy, incorporating a stable isotope-labeled internal standard at the initial stage to ensure reliable quantification.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Swine Kidney Sample Homogenize Homogenization Sample->Homogenize 2g Spike Spike with this compound IS Homogenize->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Extraction Buffer Evaporate Evaporation & Reconstitution Extract->Evaporate Elution LCMS LC-MS/MS Analysis Evaporate->LCMS Injection Data Data Processing LCMS->Data MRM Data Quantify Quantification Data->Quantify Peak Area Ratios

Caption: Experimental workflow for flumequine quantification.

Experimental Protocols

Materials and Reagents
  • Flumequine analytical standard (Sigma-Aldrich or equivalent)

  • This compound analytical standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (99% or higher)

  • Ammonium hydroxide

  • Oasis MAX Solid-Phase Extraction cartridges (Waters) or equivalent

Sample Preparation Protocol
  • Homogenization: Weigh 2.0 ± 0.05 g of thawed swine kidney tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound internal standard (IS) solution (e.g., 50 µL of 1 µg/mL) to each sample, calibrant, and quality control (QC) sample, except for the double blank.

  • Extraction: Add 10 mL of 1% formic acid in acetonitrile. Homogenize the tissue using a probe homogenizer for 1 minute.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an Oasis MAX SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 mL of 5% ammonium hydroxide in water, followed by 2 mL of methanol.

    • Elution: Elute the analytes with 5 mL of 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 0.0 min: 5% B
1.0 min: 5% B
8.0 min: 95% B
10.0 min: 95% B
10.1 min: 5% B

| | 12.0 min: 5% B |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. The following transitions were monitored.

MRM cluster_flumequine Flumequine cluster_is This compound (IS) F_Pre Precursor Ion m/z 262.1 F_Prod1 Product Ion 1 (Quantifier) m/z 244.1 F_Pre->F_Prod1 CE: 20 eV F_Prod2 Product Ion 2 (Qualifier) m/z 218.1 F_Pre->F_Prod2 CE: 25 eV IS_Pre Precursor Ion m/z 265.1 IS_Prod1 Product Ion 1 (Quantifier) m/z 247.1 IS_Pre->IS_Prod1 CE: 20 eV IS_Prod2 Product Ion 2 (Qualifier) m/z 221.1 IS_Pre->IS_Prod2 CE: 25 eV

References

Troubleshooting & Optimization

Minimizing ion suppression of Flumequine with a stable isotope-labeled standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Flumequine, focusing on the mitigation of ion suppression through the use of a stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect Flumequine analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Flumequine, in the mass spectrometer's ion source.[1][2] This leads to a decreased instrument response and can result in inaccurate and imprecise quantification, underestimation of the analyte concentration, and reduced sensitivity.[3][4]

Q2: How does a stable isotope-labeled (SIL) internal standard for Flumequine work to minimize ion suppression?

A2: A stable isotope-labeled internal standard, such as Flumequine-d5, is chemically identical to Flumequine but has a higher mass due to the incorporation of stable isotopes (e.g., deuterium).[1] Since the SIL internal standard has the same physicochemical properties as Flumequine, it co-elutes and experiences the same degree of ion suppression.[5][6] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and reliable quantification.[7]

Q3: What are the advantages of using a SIL internal standard over a structural analog internal standard for Flumequine?

A3: While structural analogs can be used, SIL internal standards are the preferred choice for quantitative bioanalysis.[1] This is because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[5] Deuterium-labeled compounds may sometimes exhibit slightly different retention times, but they are generally effective.[1] Using a SIL internal standard can help to correct for issues with method stability, recovery, and ion suppression that a structural analog might not fully address.[1]

Q4: Can I completely eliminate ion suppression by using a SIL internal standard?

A4: While a SIL internal standard is highly effective at compensating for ion suppression, it may not completely eliminate the underlying issue.[1] The goal is to ensure that both the analyte and the internal standard are affected by ion suppression to the same extent, allowing for accurate correction. Significant ion suppression can still impact the overall sensitivity of the assay.[7] Therefore, it is also important to optimize sample preparation and chromatographic conditions to minimize matrix effects as much as possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Flumequine Signal Intensity Significant Ion Suppression: Co-eluting matrix components are suppressing the Flumequine signal.Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] • Improve Chromatographic Separation: Adjust the gradient, mobile phase composition, or use a different column to separate Flumequine from the interfering compounds.[3] • Verify Internal Standard Performance: Ensure the stable isotope-labeled internal standard is being added at a consistent and appropriate concentration.
High Variability in Results (High %RSD) Inconsistent Ion Suppression: The degree of ion suppression is varying between samples.Implement a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL internal standard for Flumequine is the most effective way to correct for sample-to-sample variations in ion suppression.[5][6] • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.
Poor Peak Shape (Tailing or Fronting) Column Overload or Contamination: Injecting too much sample or build-up of contaminants on the column.Dilute the Sample: If the concentration is high, dilute the sample in the mobile phase. • Column Washing: Implement a robust column washing step between injections to remove strongly retained matrix components. • Use a Guard Column: A guard column can help protect the analytical column from contamination.
Retention Time Shifts Changes in Mobile Phase or Column Chemistry: Inconsistent mobile phase preparation or column degradation.Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. • Column Equilibration: Ensure the column is properly equilibrated before each injection. • Monitor Column Performance: Track column pressure and peak shape over time to identify degradation.
No Peak for Flumequine Complete Ion Suppression or Instrument Failure: Severe matrix effects or an issue with the LC-MS/MS system.Post-Column Infusion Experiment: Perform a post-column infusion of a Flumequine standard while injecting a blank matrix sample to identify regions of severe ion suppression. • System Suitability Test: Run a system suitability test with a known standard to confirm the instrument is functioning correctly. • Check for Clogs: Ensure there are no clogs in the sample flow path.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of Flumequine quantification in the presence of matrix effects. The table below provides a representative summary of the impact of using a SIL internal standard on signal suppression.

Analyte Matrix Internal Standard Signal Suppression (%) RSD (%)
FlumequinePlasmaNone45%18%
FlumequinePlasmaFlumequine-d5Compensated4%
FlumequineTissueNone60%25%
FlumequineTissueFlumequine-d5Compensated6%

Note: The data presented are representative values based on typical findings in bioanalytical method validation and are intended for illustrative purposes.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix sample (e.g., plasma), add 10 µL of the Flumequine-d5 internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Flumequine: To be determined based on instrument tuning (e.g., Q1: 262.1 m/z, Q3: 244.1 m/z)

    • Flumequine-d5: To be determined based on instrument tuning (e.g., Q1: 267.1 m/z, Q3: 249.1 m/z)

  • Ion Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of Flumequine and Flumequine-d5 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Flumequine stock solution to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of Flumequine-d5 at a fixed concentration.

  • Calibration Curve Standards: Spike the appropriate biological matrix with the Flumequine working standard solutions to create a calibration curve with at least 6-8 non-zero points.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataProcessing Data Processing cluster_Output Result Sample Biological Sample Add_IS Add Flumequine-d5 IS Sample->Add_IS Extraction Protein Precipitation / SPE Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection MS/MS Detection ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Flumequine / Flumequine-d5) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Concentration Accurate Flumequine Concentration Quantification->Final_Concentration

Caption: Workflow for minimizing ion suppression of Flumequine.

IonSuppressionLogic cluster_Problem The Problem: Ion Suppression cluster_Solution The Solution: Stable Isotope-Labeled Standard Matrix Matrix Components Ion_Source Ion Source Matrix->Ion_Source Analyte Flumequine Analyte->Ion_Source Suppressed_Signal Suppressed Flumequine Signal Ion_Source->Suppressed_Signal Ratio Area Ratio (Analyte/IS) is Constant IS Flumequine-d5 (IS) Ion_Source2 Ion Source IS->Ion_Source2 Analyte2 Flumequine Analyte2->Ion_Source2 Suppressed_Signals Equally Suppressed Signals Ion_Source2->Suppressed_Signals Suppressed_Signals->Ratio

References

Troubleshooting poor peak shape in Flumequine-13C3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the analysis of Flumequine-13C3, a crucial internal standard in quantitative studies of the fluoroquinolone antibiotic, Flumequine. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to address challenges related to poor peak shape in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) in this compound analysis?

Poor peak shape in the LC-MS analysis of this compound can stem from a variety of factors, broadly categorized as chemical interactions, column issues, and system or method parameters.

  • Peak Tailing: This is often observed for basic compounds like fluoroquinolones and can be caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing material. Other causes include column contamination, column degradation, or a mismatch between the sample solvent and the mobile phase.

  • Peak Fronting: This is less common for basic compounds but can occur due to column overload (injecting too much sample), sample solvent being significantly stronger than the mobile phase, or column collapse.[1][2]

  • Split Peaks: This can be a result of a partially clogged inlet frit, a void in the column packing, co-elution with an interfering compound, or injecting the sample in a solvent that is too strong, causing it to split into two phases upon injection.[3]

Q2: My this compound peak is tailing. How can I improve its symmetry?

Peak tailing is a frequent issue with fluoroquinolones. Here are several strategies to improve peak symmetry:

  • Mobile Phase pH Adjustment: Flumequine has an acidic pKa of approximately 6.5.[1] To minimize unwanted ionic interactions with the stationary phase, the mobile phase pH should be adjusted to at least 2 pH units below the pKa. An acidic mobile phase (pH 2.5-4.5) is commonly recommended to ensure Flumequine is in a single protonated state, which typically results in better peak shape.[4][5]

  • Use of Mobile Phase Additives: Adding a small concentration of an acidic modifier like formic acid or acetic acid (typically 0.1%) to the mobile phase helps to control the pH and sharpen the peaks.[3][6][7] Ammonium acetate or ammonium formate can also be used as buffers to maintain a stable pH.[6][8]

  • Column Choice: Employing a high-purity, end-capped C18 column can reduce the number of available silanol groups for secondary interactions.

  • Lower Injection Volume/Concentration: Overloading the column can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Q3: I am observing peak fronting for this compound. What should I do?

Peak fronting is often a sign of overloading or a problem with the sample solvent.

  • Reduce Sample Load: Decrease the injection volume or dilute your sample.

  • Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition.[9] Dissolving the sample in a solvent with a higher organic content than the mobile phase can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.

  • Check for Column Collapse: Although less common with modern columns, operating at extreme pH or temperature can cause the column bed to collapse, leading to peak fronting.[1]

Q4: Why is my this compound peak splitting?

Split peaks can be challenging to diagnose but often point to a physical problem in the chromatographic system or an injection issue.

  • Check for Blockages: A partially blocked column inlet frit can cause the sample to be distributed unevenly onto the column, resulting in a split peak.

  • Inspect for Voids: A void at the head of the column can cause similar issues. If a void is suspected, the column may need to be replaced.

  • Injection Solvent: As with peak fronting, using a sample solvent that is too strong can cause peak splitting. Try dissolving the sample in the initial mobile phase.

  • Co-elution: Ensure that the split peak is not due to the presence of an interfering compound that has a very similar retention time.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

This protocol describes a systematic approach to optimizing the mobile phase to reduce peak tailing for this compound.

  • Initial Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient Conditions:

    • Column: C18, 2.6 µm, 100 x 2.1 mm

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • pH Adjustment and Buffer Addition:

    • If peak tailing is still observed, prepare a series of aqueous mobile phases (Mobile Phase A) with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5) using formic acid and ammonium formate as a buffer system.

    • Analyze the this compound standard with each mobile phase composition and evaluate the peak asymmetry.

  • Organic Modifier Evaluation:

    • If necessary, substitute acetonitrile with methanol in Mobile Phase B and repeat the analysis. Methanol can sometimes offer different selectivity and improved peak shape.

Data Presentation

Table 1: Summary of LC-MS Conditions for Flumequine Analysis from Literature
ParameterMethod 1Method 2Method 3
Column C18 Kinetex (100 x 2.1 mm, 2.6 µm)CHIRALCEL OJ-RH (150 x 4.6 mm, 5 µm)Atlantis dC18
Mobile Phase A 10 mM Ammonium Acetate (pH 2.5)0.1% Formic Acid and 1 mM Ammonium Acetate in WaterNot specified
Mobile Phase B 0.1% Formic Acid in MethanolAcetonitrileNot specified
Elution Mode GradientIsocraticGradient
Reference [5][6][10]

Visualizations

Troubleshooting Workflow for Poor Peak Shape

TroubleshootingWorkflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Peak Splitting start Poor Peak Shape Observed tailing Is the peak tailing? start->tailing ph_check Adjust Mobile Phase pH (2 units below pKa) tailing->ph_check Yes fronting Is the peak fronting? tailing->fronting No additives Add Mobile Phase Additives (e.g., 0.1% Formic Acid) ph_check->additives column_check_tailing Use High-Purity, End-capped Column additives->column_check_tailing load_check_tailing Reduce Injection Volume/Concentration column_check_tailing->load_check_tailing end Peak Shape Improved load_check_tailing->end load_check_fronting Reduce Sample Load fronting->load_check_fronting Yes splitting Is the peak splitting? fronting->splitting No solvent_check_fronting Ensure Sample Solvent is Weaker than Mobile Phase load_check_fronting->solvent_check_fronting column_collapse Check for Column Collapse solvent_check_fronting->column_collapse column_collapse->end blockage_check Check for System Blockages (e.g., inlet frit) splitting->blockage_check Yes splitting->end No void_check Inspect Column for Voids blockage_check->void_check solvent_check_splitting Dissolve Sample in Initial Mobile Phase void_check->solvent_check_splitting solvent_check_splitting->end

Caption: A logical workflow for troubleshooting common peak shape issues in chromatography.

Signaling Pathway of Secondary Interactions Leading to Peak Tailing

PeakTailingMechanism Analyte This compound (Basic Moiety) Interaction Strong Secondary Ionic Interaction Analyte->Interaction StationaryPhase Silica Stationary Phase Silanol Residual Silanol Groups (-Si-OH) StationaryPhase->Silanol Silanol->Interaction DelayedElution Delayed Elution Interaction->DelayedElution PeakTailing Peak Tailing DelayedElution->PeakTailing

Caption: Mechanism of peak tailing due to secondary interactions with residual silanol groups.

References

Improving sensitivity and limit of detection for Flumequine with Flumequine-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Flumequine using its stable isotope-labeled internal standard, Flumequine-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving analytical sensitivity and achieving lower limits of detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in Flumequine analysis?

This compound is a stable isotope-labeled version of Flumequine, where three Carbon-12 atoms are replaced with Carbon-13 atoms. It is used as an internal standard in quantitative analysis, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1]. The key advantage of using an isotope-labeled internal standard is that it has nearly identical chemical and physical properties to the analyte (Flumequine). This allows it to mimic the behavior of Flumequine during sample preparation, chromatography, and ionization in the mass spectrometer, thus correcting for variations and improving the accuracy and precision of quantification.

Q2: How does using this compound improve the sensitivity and limit of detection (LOD)?

Using this compound as an internal standard primarily improves the accuracy and precision of measurements at low concentrations, which indirectly leads to a more reliable determination of the limit of detection (LOD) and limit of quantification (LOQ). By compensating for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample—and for losses during sample processing, the signal-to-noise ratio for Flumequine at low levels is more consistent and reliable. While it may not directly lower the instrumental detection limit, it significantly improves the method's overall performance, allowing for confident quantification at lower concentrations.

Q3: What are the typical matrices in which Flumequine is analyzed using this method?

Flumequine is a veterinary antibiotic, and its residues are often monitored in various animal-derived food products and environmental samples. Common matrices include:

  • Fish and shrimp tissue[2][3]

  • Poultry and red meat[4]

  • Milk[5]

  • Animal plasma and tissues (e.g., kidney, liver)[6][7]

  • Feedingstuffs[8]

Q4: Can I use other internal standards for Flumequine analysis?

Yes, other compounds can be used as internal standards. For example, some methods have utilized other quinolones or structurally similar compounds[6][7]. However, a stable isotope-labeled internal standard like this compound is considered the "gold standard" for mass spectrometry-based quantification because it provides the most accurate correction for matrix effects and procedural variations.

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of Flumequine using this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape for Flumequine and/or this compound 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent mismatch with the mobile phase.1. Adjust the mobile phase pH. Quinolones are often analyzed in acidic conditions (e.g., using formic acid). 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the final sample extract is dissolved in a solvent similar in composition to the initial mobile phase.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Matrix effects not being fully compensated. 3. Instability of the analyte or internal standard.1. Ensure precise and consistent pipetting and extraction procedures for all samples, calibrators, and quality controls. 2. Optimize the chromatographic separation to separate Flumequine and its internal standard from co-eluting matrix components. Dilute the sample extract if the matrix effect is severe. 3. Check the stability of stock and working solutions. Store them at appropriate temperatures and protect them from light.
Inaccurate Quantification (Poor Accuracy) 1. Incorrect concentration of the internal standard spiking solution. 2. Isotopic contribution from Flumequine to the this compound signal (cross-talk). 3. Presence of unlabeled Flumequine in the this compound standard.1. Verify the concentration of the this compound working solution. 2. Check the mass spectra of high-concentration Flumequine standards to see if there is any significant signal at the m/z of this compound. If so, a correction algorithm may be needed, or the concentration of the internal standard may need to be adjusted. 3. Analyze the this compound standard alone to check for the presence of the unlabeled analyte. If present, account for this in the calculations or obtain a purer standard.
Low Signal Intensity for Flumequine and/or this compound 1. Suboptimal mass spectrometer settings. 2. Ion suppression due to matrix effects. 3. Inefficient extraction from the sample matrix.1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for both Flumequine and this compound. 2. Improve sample cleanup to remove interfering matrix components. Consider using a different solid-phase extraction (SPE) sorbent or a liquid-liquid extraction step. 3. Optimize the extraction solvent and procedure to ensure efficient recovery of Flumequine from the matrix.

Data Presentation

The use of this compound as an internal standard in LC-MS/MS methods allows for the achievement of low limits of detection (LOD) and quantification (LOQ) in various complex matrices. The following table summarizes typical performance data from validated methods.

Matrix Method Internal Standard LOD LOQ Reference
Fish FilletLC-ESI-MS/MS QToFNot specified-Below MRLs[2]
Marine & Livestock ProductsLC/ESI/MS/MSNot specifiedCCα: 0.18-0.68 ng/gCCβ: 0.24-0.96 ng/g[9]
Fish and ShrimpLC-MS/MSNot specified-0.03-1.96 µg/kg[3]
Rat PlasmaUFLC-ESI-MS/MSPropranolol-0.5 ng/mL[6]
FeedingstuffsLC-MS/MSNot specified30 µg/kg75 µg/kg[8]
Swine KidneyLC-ESI-MS-MSQuinineMuch lower than MRL/4-[7]

MRL: Maximum Residue Limit; CCα: Decision Limit; CCβ: Detection Capability

Experimental Protocols

Below is a representative experimental protocol for the analysis of Flumequine in animal tissue using this compound and LC-MS/MS. This protocol is a synthesis of common practices and should be optimized and validated for specific laboratory conditions and matrices.

1. Materials and Reagents

  • Flumequine analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

  • Centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole)

2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Flumequine and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Flumequine intermediate solution with the initial mobile phase.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound intermediate solution with the extraction solvent.

3. Sample Preparation (Animal Tissue)

  • Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add a known amount (e.g., 100 µL) of the this compound internal standard spiking solution.

  • Add 10 mL of extraction solvent (e.g., acetonitrile with 1% formic acid).

  • Homogenize for 1 minute using a high-speed homogenizer.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of loading buffer (e.g., water with 5% methanol).

  • Proceed with Solid-Phase Extraction (SPE) cleanup.

4. Solid-Phase Extraction (SPE) Cleanup

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the reconstituted extract onto the cartridge.

  • Wash the cartridge with 3 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final residue in 500 µL of the initial mobile phase.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Flumequine: e.g., m/z 262.1 → 244.1 (quantifier), 262.1 → 202.1 (qualifier)

    • This compound: e.g., m/z 265.1 → 247.1

    • Note: These transitions should be optimized on the specific instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis homogenization 1. Homogenization of Tissue spiking 2. Spiking with this compound homogenization->spiking extraction 3. Solvent Extraction spiking->extraction centrifugation 4. Centrifugation extraction->centrifugation evaporation1 5. Evaporation centrifugation->evaporation1 reconstitution1 6. Reconstitution evaporation1->reconstitution1 spe 7. Solid-Phase Extraction (SPE) reconstitution1->spe evaporation2 8. Evaporation spe->evaporation2 reconstitution2 9. Final Reconstitution evaporation2->reconstitution2 lc_msms 10. LC-MS/MS Analysis reconstitution2->lc_msms isotope_dilution cluster_sample Sample cluster_is Internal Standard cluster_process Analytical Process cluster_detection Detection cluster_quantification Quantification analyte Flumequine (unknown amount) process Sample Prep & LC-MS/MS analyte->process is This compound (known amount) is->process detection Mass Spectrometer process->detection quant Ratio of Analyte Signal to IS Signal detection->quant

References

Stability of Flumequine-13C3 in solution and during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Flumequine-13C3 in solutions and during typical sample processing workflows. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in stock solutions?

A1: this compound, a stable isotope-labeled internal standard, is expected to have a stability profile nearly identical to that of unlabeled flumequine.[1][2][3] For optimal stability, it is recommended to store stock solutions in a well-sealed container, protected from light. Commercial suppliers suggest that a solid form of this compound is stable for at least 4 years when stored at -20°C.[4] One supplier of unlabeled flumequine suggests that stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C. Shorter-term stability has been demonstrated for flumequine stock solutions at room temperature for 24 hours and at 4–8 °C for 48 hours with minimal degradation.

Q2: What is the expected stability of this compound working solutions?

A2: The stability of working solutions is dependent on the solvent and storage conditions. For aqueous working solutions, the pH is a critical factor. Flumequine shows increased degradation as the pH becomes more alkaline.[5][6] It is advisable to prepare fresh working solutions daily. If short-term storage is necessary, they should be kept refrigerated (2-8°C) and protected from light.

Q3: Is this compound susceptible to degradation during sample processing?

A3: Yes, this compound can degrade under certain conditions during sample processing. Key factors that can influence its stability include:

  • pH: Exposure to highly alkaline conditions should be minimized as this can accelerate degradation.[5][6]

  • Light: Flumequine is known to be susceptible to photodegradation, particularly under UV light.[6][7] It is crucial to protect samples and extracts from light, especially if photolytic degradation is a concern in the experimental setup.

  • Temperature: Elevated temperatures can increase the rate of degradation. Sample processing should ideally be carried out at controlled room temperature or on ice if the stability is a concern.

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of flumequine.

Q4: How does this compound stability in biological matrices compare to that in simple solutions?

A4: Flumequine has been shown to be stable in porcine plasma, colon tissue, and intestinal contents for at least 24 hours at room temperature, 48 hours at 4-8°C, and for at least 5 days at -80°C. It also demonstrated stability through four freeze-thaw cycles in these matrices. This suggests that the biological matrix can have a protective effect on the stability of the analyte.

Stability Data Summary

The following tables summarize the stability of flumequine under various conditions. Given the chemical similarity, these data are a reliable indicator for the stability of this compound.

Table 1: Stability of Flumequine in Solution

Storage ConditionSolvent/MatrixDurationStability
Room TemperatureStock Solution24 hoursStable
4-8°CStock Solution48 hoursStable
-20°CStock Solution1 yearStable
-80°CStock Solution2 yearsStable
Room TemperaturePorcine Plasma24 hoursStable
4-8°CPorcine Plasma48 hoursStable
-80°CPorcine Plasma5 daysStable
Freeze-Thaw (-80°C)Porcine Plasma4 cyclesStable

Table 2: Factors Influencing Flumequine Degradation in Aqueous Solutions

FactorConditionEffect on StabilityReference
pH Increasing pH (more alkaline)Decreased stability[5][6]
Light Exposure to UV lightSignificant degradation[6][7]
Temperature Increasing temperatureDecreased stability

Experimental Protocols

Protocol 1: Stock and Working Solution Stability Assessment

This protocol outlines a general procedure for assessing the stability of this compound in solution.

  • Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration. From this stock, prepare working solutions in the desired final solvent (e.g., mobile phase, water, or buffer).

  • Storage: Aliquot the solutions into multiple vials and store them under different conditions (e.g., room temperature, 2-8°C, -20°C, and protected from light vs. exposed to light).

  • Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours and 1, 2, 4 weeks), analyze the stored solutions using a validated analytical method (e.g., LC-MS/MS).

  • Evaluation: Compare the analyte response of the stored solutions to that of a freshly prepared solution. The stability is often acceptable if the mean response is within ±15% of the initial concentration.

Protocol 2: Freeze-Thaw and Bench-Top Stability in Biological Matrix

This protocol is designed to evaluate the stability of this compound in a biological matrix during sample handling and storage.

  • Sample Preparation: Spike a pool of the target biological matrix (e.g., plasma, serum) with this compound at a known concentration.

  • Freeze-Thaw Stability: Aliquot the spiked matrix into several tubes. Freeze them at the intended storage temperature (e.g., -80°C) for at least 12 hours and then thaw them completely at room temperature. Repeat this freeze-thaw cycle for a specified number of times (e.g., 3-5 cycles).

  • Bench-Top Stability: Thaw the spiked matrix samples and keep them at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).

  • Analysis: After the respective stability challenges, process and analyze the samples alongside freshly prepared calibration standards and quality control samples.

  • Evaluation: The analyte is considered stable if the measured concentration is within ±15% of the nominal concentration.

Troubleshooting Guide

Issue: Inconsistent or declining internal standard (this compound) response across an analytical run.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Degradation in Autosampler If the autosampler is not temperature-controlled, prolonged residence time can lead to degradation, especially if the mobile phase is at a pH that promotes instability. Solution: Use a cooled autosampler (e.g., 4°C). Prepare smaller batches of samples to minimize the time they spend in the autosampler.
Photodegradation Exposure to light in the laboratory or within the autosampler can cause degradation. Solution: Use amber vials or cover the autosampler to protect samples from light.
Inconsistent Pipetting Inaccurate or inconsistent addition of the internal standard solution to samples. Solution: Verify the calibration and performance of pipettes. Ensure proper pipetting technique.
Adsorption to Vials/Plates This compound may adsorb to the surface of certain types of plastic or glass containers, leading to a lower apparent concentration. Solution: Test different types of vials (e.g., polypropylene vs. glass) to check for adsorption effects. Silanized glass vials can also be considered.
Matrix Effects Differential ion suppression or enhancement in some samples can affect the internal standard response. Solution: Improve sample clean-up procedures to remove interfering matrix components. Evaluate different ionization sources or parameters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_processing Sample Processing cluster_analysis Analysis & Evaluation prep_stock Prepare Stock Solution prep_work Prepare Working Solution prep_stock->prep_work storage Store under various conditions (T, pH, light) prep_work->storage spike Spike into Matrix prep_work->spike analysis Analyze at time points storage->analysis evaluation Evaluate Stability (±15% of initial) analysis->evaluation ft_stability Freeze-Thaw Cycles spike->ft_stability bt_stability Bench-Top Incubation spike->bt_stability extraction Sample Extraction ft_stability->extraction bt_stability->extraction lcms LC-MS/MS Analysis extraction->lcms lcms->evaluation

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic start Inconsistent IS Response check_autosampler Check Autosampler Conditions - Temperature controlled? - Run time per sample? start->check_autosampler check_light Assess Light Exposure - Using amber vials? - Autosampler covered? start->check_light check_pipetting Verify Pipetting Accuracy - Pipette calibration? - Consistent technique? start->check_pipetting check_adsorption Investigate Adsorption - Test different vial types? - Consider silanized glass? start->check_adsorption check_matrix Evaluate Matrix Effects - Improve sample cleanup? - Optimize MS source? start->check_matrix solution_temp Solution: Use cooled autosampler check_autosampler->solution_temp solution_light Solution: Protect from light check_light->solution_light solution_pipetting Solution: Calibrate pipettes check_pipetting->solution_pipetting solution_adsorption Solution: Change vial material check_adsorption->solution_adsorption solution_matrix Solution: Enhance sample prep check_matrix->solution_matrix

Caption: Troubleshooting logic for inconsistent this compound internal standard response.

References

Preventing cross-contamination in Flumequine-13C3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing cross-contamination in Flumequine-13C3 analysis.

The Importance of Preventing Cross-Contamination

Frequently Asked Questions (FAQs)

Q1: What is the most common source of carryover in my LC-MS system?

A1: The autosampler is frequently the primary source of carryover.[2] Remnants of the sample can adhere to the exterior of the needle, the needle seat, and the injection valve rotor. Other potential sources include the column, tubing, and fittings, especially if there are any dead volumes where the sample can accumulate.[3]

Q2: How can I tell if I have a carryover problem?

A2: A common method to detect carryover is to inject a blank sample (matrix without the analyte) immediately following a high-concentration sample.[1][4] The presence of a peak at the retention time of this compound in the blank chromatogram is a clear indicator of carryover.[1]

Q3: What are the regulatory acceptance criteria for carryover?

A3: According to guidelines from the FDA and EMA for bioanalytical method validation, the response of the analyte in a blank sample following the highest calibration standard should not be greater than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The response for the internal standard in the blank should not exceed 5% of the average internal standard response in the calibration standards.[1][5]

Q4: Can the mobile phase composition affect carryover?

A4: Yes, the mobile phase plays a crucial role. A mobile phase with insufficient organic strength may not effectively elute all of the analyte from the column during the gradient, leading to its appearance in subsequent runs. Additives to the mobile phase can also influence peak shape and analyte retention, which can indirectly impact carryover.

Q5: Are there specific materials that are more prone to causing carryover with fluoroquinolones?

A5: While not extensively documented for Flumequine specifically, fluoroquinolones as a class can exhibit adsorptive properties. Interactions can occur with metal surfaces within the LC system, as well as with certain types of plasticware. Using deactivated glass vials and ensuring all tubing and fittings are made of appropriate inert materials can help minimize these interactions.

Troubleshooting Guide

Issue 1: I'm seeing a peak for this compound in my blank injection after running a high concentration standard.

  • Question: What is the first thing I should check?

    • Answer: First, confirm that the peak is indeed this compound by checking the mass-to-charge ratio. If confirmed, the most likely culprit is the autosampler. Start by optimizing the needle wash procedure.

  • Question: What is an effective needle wash solution for Flumequine?

    • Answer: Since Flumequine is soluble in alkaline solutions and organic solvents like DMSO and DMF, a multi-step wash can be effective.[3] Consider a wash sequence that includes a strong organic solvent, followed by an acidic wash, and then a final rinse with the initial mobile phase composition. A recommended starting point for a strong wash solution is a mixture of acetonitrile, isopropanol, and water with a small amount of formic or acetic acid. For particularly stubborn carryover, a wash solution containing a small percentage of ammonium hydroxide can be effective due to Flumequine's solubility in alkaline conditions.[5] A wash solution of 1:1:1:1 acetonitrile:methanol:isopropanol:water with 0.2% formic acid has been used in quinolone analysis.

  • Question: I've improved my needle wash, but I still see carryover. What's the next step?

    • Answer: The issue may lie with the injection valve rotor seal. These seals are consumable parts and can wear over time, creating scratches that trap the analyte. Inspect the rotor seal for any signs of wear or scratches and replace it if necessary.

Issue 2: The carryover seems to decrease with each subsequent blank injection.

  • Question: What does this pattern of decreasing carryover suggest?

    • Answer: This "classic" carryover pattern often points to a physical dead volume in the flow path where the sample can be trapped and then slowly washed out with each injection.[6]

  • Question: Where should I look for dead volumes?

    • Answer: Inspect all tubing connections, especially between the injector, column, and detector. Ensure that all fittings are properly seated and that there are no gaps. Overtightening fittings can also cause issues. If you recently changed the column, double-check that the ferrules are correctly installed.

Issue 3: I have persistent carryover even after extensive cleaning.

  • Question: Could the column be the source of the problem?

    • Answer: Yes, if the column has been exposed to very high concentrations of Flumequine or if it is not being adequately flushed after each run, the analyte can accumulate on the stationary phase.

  • Question: How can I clean a contaminated column?

    • Answer: First, try flushing the column with a strong solvent mixture. For a C18 column, a good flush could involve a gradient of increasing organic solvent (e.g., acetonitrile or methanol) followed by a hold at a high organic percentage. For persistent contamination, you may need to perform a more aggressive cleaning procedure as recommended by the column manufacturer. This might involve flushing with solutions like isopropanol or even a sequence of solvents with different pH values. Always disconnect the column from the detector before flushing with very strong solvents.

Quantitative Data Summary

ParameterAcceptance CriteriaRegulatory Guideline
Analyte Carryover≤ 20% of the LLOQ responseFDA, EMA[1][5]
Internal Standard Carryover≤ 5% of the mean IS responseFDA, EMA[1][5]

Experimental Protocols

Protocol for Carryover Assessment

Objective: To determine the extent of carryover of this compound in the analytical system.

Materials:

  • Blank matrix (e.g., plasma, urine)

  • Highest concentration calibration standard (ULOQ) of this compound

  • Lowest concentration calibration standard (LLOQ) of this compound

  • Mobile phases and wash solutions

Procedure:

  • System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Pre-Blank Injection: Inject a blank matrix sample to ensure the system is clean before the carryover experiment.

  • ULOQ Injection: Inject the highest concentration standard (ULOQ) of this compound.

  • Post-Blank Injection: Immediately following the ULOQ injection, inject a blank matrix sample.

  • LLOQ Injection: Inject the lowest concentration standard (LLOQ) for comparison.

  • Data Analysis:

    • Integrate the peak area (if any) at the retention time of this compound in the post-blank chromatogram.

    • Integrate the peak area of this compound in the LLOQ chromatogram.

    • Calculate the percentage of carryover using the following formula: (Peak Area in Post-Blank / Peak Area in LLOQ) * 100

  • Acceptance Criteria: The calculated carryover should be ≤ 20%.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Carryover start Carryover Detected (Peak in Blank after ULOQ) check_autosampler Investigate Autosampler start->check_autosampler Start Here optimize_wash Optimize Needle Wash - Increase volume/duration - Use stronger/multiple solvents check_autosampler->optimize_wash inspect_valve Inspect/Replace Injector Rotor Seal optimize_wash->inspect_valve Issue Persists pass Carryover Resolved (≤ 20% of LLOQ) optimize_wash->pass Resolved check_flowpath Investigate Flow Path inspect_valve->check_flowpath Issue Persists inspect_valve->pass Resolved inspect_fittings Check Tubing and Fittings for Dead Volumes check_flowpath->inspect_fittings check_column Investigate Column inspect_fittings->check_column Issue Persists inspect_fittings->pass Resolved flush_column Perform Aggressive Column Flush check_column->flush_column replace_column Replace Column flush_column->replace_column Issue Persists flush_column->pass Resolved replace_column->pass Resolved

Caption: Troubleshooting workflow for identifying and resolving carryover issues.

References

Technical Support Center: Optimizing Flumequine and Flumequine-13C3 Ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of Flumequine and its isotopically labeled internal standard, Flumequine-13C3. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis, with a focus on the critical role of mobile phase additives in achieving robust and sensitive ionization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of mobile phase additives in the LC-MS analysis of Flumequine?

A1: Mobile phase additives play a crucial role in controlling the ionization efficiency and chromatographic retention of Flumequine and this compound. For electrospray ionization (ESI), which is commonly used for these compounds, the pH of the mobile phase is a critical factor. Additives such as formic acid and acetic acid are used to lower the pH of the mobile phase, which promotes the protonation of the Flumequine molecule. This results in the formation of the [M+H]⁺ ion, which is readily detected in positive ion mode ESI. Additionally, additives can improve peak shape by minimizing interactions with free silanol groups on the silica-based stationary phase of the LC column.

Q2: Which mobile phase additives are most commonly used for the analysis of Flumequine and other fluoroquinolones?

A2: The most commonly used mobile phase additives for the analysis of Flumequine and other fluoroquinolones in reversed-phase LC-MS are volatile organic acids and their ammonium salts. These include:

  • Formic acid (FA): Typically used at concentrations of 0.1% to 0.2% to provide a low pH environment for efficient protonation.

  • Acetic acid (AA): Also used to acidify the mobile phase, often at a concentration of 0.2%.

  • Ammonium formate (AF): A volatile buffer that can help to control pH and improve peak shape. It is often used in combination with formic acid.

  • Ammonium acetate (AmAc): Another volatile buffer that can be used to control pH and enhance chromatographic performance. One study utilized a mobile phase containing both ammonium acetate and formic acid for Flumequine analysis.[1][2]

Q3: How do I choose the best mobile phase additive for my Flumequine analysis?

A3: The choice of mobile phase additive will depend on the specific requirements of your assay, such as the desired sensitivity, chromatographic resolution, and the matrix of your sample. A good starting point is to use 0.1% formic acid in the aqueous portion of your mobile phase. If you experience issues with peak shape or retention time stability, you can try adding a volatile buffer like ammonium formate or ammonium acetate at a low concentration (e.g., 5-10 mM). It is recommended to perform a systematic evaluation of different additives and concentrations to determine the optimal conditions for your specific application.

Q4: Can mobile phase additives suppress the ionization of Flumequine?

A4: Yes, while mobile phase additives are generally used to enhance ionization, using them at excessively high concentrations can lead to ion suppression. This is because the additives themselves can compete with the analyte for ionization in the ESI source. Therefore, it is important to use the lowest concentration of the additive that provides the desired chromatographic and ionization performance.

Q5: My this compound internal standard signal is unstable. Could the mobile phase be the cause?

A5: Yes, an unstable internal standard signal can be related to the mobile phase. Inconsistent mixing of the mobile phase components, degradation of the additives over time, or the presence of contaminants can all lead to fluctuations in the ESI process and, consequently, an unstable signal for both the analyte and the internal standard. Ensure that your mobile phases are freshly prepared, well-mixed, and made with high-purity solvents and additives.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no signal for Flumequine and this compound Inefficient ionization due to suboptimal mobile phase pH.Add a volatile acid like formic acid or acetic acid (e.g., 0.1%) to the aqueous mobile phase to promote protonation in positive ion mode ESI.
Ion suppression from the sample matrix.Optimize the mobile phase to improve chromatographic separation of Flumequine from matrix components. Consider adding a low concentration of ammonium formate or ammonium acetate to the mobile phase, which can sometimes help to mitigate matrix effects.
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase.The addition of an acidic modifier like formic acid can help to reduce peak tailing by protonating silanol groups on the column packing material.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase with formic acid or ammonium formate/acetate to ensure that Flumequine is in a single ionic form.
Inconsistent retention times Fluctuations in mobile phase composition or pH.Ensure accurate and reproducible preparation of the mobile phase. Use a buffer (e.g., ammonium formate) to stabilize the pH.
Column degradation.Flush the column with an appropriate solvent. If the problem persists, the column may need to be replaced.
High background noise Contaminated solvents or additives.Use high-purity, LC-MS grade solvents and additives. Filter the mobile phases before use.
Non-volatile salts in the mobile phase.Ensure that only volatile additives (e.g., formic acid, ammonium acetate) are used. Non-volatile salts like phosphate buffers are not compatible with MS.

Data Presentation: Impact of Mobile Phase Additives on Flumequine Ionization

The following table summarizes the expected impact of different mobile phase additives on the signal intensity and peak shape of Flumequine. This data is illustrative and the actual results may vary depending on the specific LC-MS system and experimental conditions.

Mobile Phase Additive Concentration Relative Peak Area (%) Signal-to-Noise (S/N) Ratio Peak Asymmetry
None-30502.5
Formic Acid0.1%1003001.2
Acetic Acid0.2%902501.3
Ammonium Formate10 mM852201.1
Ammonium Acetate10 mM802001.1
Formic Acid + Ammonium Acetate0.1% + 1 mM1103501.0

Note: Relative Peak Area is normalized to the highest observed peak area.

Experimental Protocols

Protocol 1: Preparation of Mobile Phases for Optimization

This protocol describes the preparation of various mobile phases to evaluate the impact of different additives on Flumequine ionization.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (≥98% purity)

  • Acetic acid (≥99% purity)

  • Ammonium formate (≥99% purity)

  • Ammonium acetate (≥98% purity)

  • 0.22 µm membrane filters

Procedure:

  • Mobile Phase A (Aqueous):

    • No Additive: Use LC-MS grade water directly.

    • 0.1% Formic Acid: Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with LC-MS grade water.

    • 0.2% Acetic Acid: Add 2 mL of acetic acid to a 1 L volumetric flask and bring to volume with LC-MS grade water.

    • 10 mM Ammonium Formate: Dissolve 0.6306 g of ammonium formate in a 1 L volumetric flask and bring to volume with LC-MS grade water.

    • 10 mM Ammonium Acetate: Dissolve 0.7708 g of ammonium acetate in a 1 L volumetric flask and bring to volume with LC-MS grade water.

    • 0.1% Formic Acid + 1 mM Ammonium Acetate: Add 1 mL of formic acid and 0.0771 g of ammonium acetate to a 1 L volumetric flask and bring to volume with LC-MS grade water.

  • Mobile Phase B (Organic):

    • Use LC-MS grade acetonitrile directly.

  • Final Steps:

    • Filter all prepared mobile phases through a 0.22 µm membrane filter.

    • Degas the mobile phases by sonication or online degasser before use.

Protocol 2: LC-MS/MS Method for Flumequine Analysis

This protocol provides a starting point for the LC-MS/MS analysis of Flumequine and this compound. Optimization may be required for your specific instrument and application.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: As prepared in Protocol 1

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV

  • Ion Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    • Flumequine: m/z 262.1 → 244.1 (Quantifier), 262.1 → 216.1 (Qualifier)

    • This compound: m/z 265.1 → 247.1

Visualizations

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Spiked with Flumequine & this compound LC_Separation LC Separation (C18 Column) Sample->LC_Separation MP_Prep Prepare Mobile Phases (with/without additives) MP_Prep->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Comparison Compare Signal Intensity, S/N, and Peak Shape Peak_Integration->Comparison

Caption: Experimental workflow for evaluating the impact of mobile phase additives.

Additive_Effect_Logic cluster_additive Mobile Phase Additive cluster_effects Effects on Analysis cluster_outcome Analytical Outcome Additive Acidic Additive (e.g., Formic Acid) Protonation Increased Protonation of Flumequine ([M+H]⁺ formation) Additive->Protonation Lowers pH Peak_Shape Improved Peak Shape (Reduced Tailing) Additive->Peak_Shape Masks Silanols Signal_Intensity Enhanced Signal Intensity Protonation->Signal_Intensity Outcome Improved Sensitivity and Accuracy of Quantification Peak_Shape->Outcome Signal_Intensity->Outcome

References

Optimizing electrospray ionization (ESI) source conditions for Flumequine-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing electrospray ionization (ESI) source conditions for the analysis of Flumequine-13C3. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial ESI mode for this compound analysis?

A1: Positive ion mode is generally recommended for the analysis of Flumequine and other fluoroquinolones.[1][2][3] These compounds contain basic nitrogen atoms that are readily protonated to form [M+H]+ ions.

Q2: What are typical starting parameters for ESI source optimization for this compound?

A2: Based on published methods for Flumequine and similar analytes, the following parameters can be used as a starting point for optimization.[2][3]

ParameterTypical Starting ValueRange for Optimization
Ionization ModePositive-
Capillary Voltage3.5 - 5.5 kV2.0 - 6.0 kV
Nebulizer Pressure30 - 60 psig20 - 70 psig
Drying Gas Flow5 - 10 L/min4 - 12 L/min
Drying Gas Temp.300 - 350 °C200 - 600 °C
Sheath Gas Flow40 arb20 - 60 arb
Auxiliary Gas Flow20 arb10 - 30 arb

Q3: Which mobile phase composition is most suitable for ESI of this compound?

A3: A mobile phase consisting of acetonitrile and water, both containing a small amount of an acidic modifier, is commonly used.[1] Formic acid (0.1%) or acetic acid (0.2%) are typical choices that facilitate protonation and improve peak shape.[1] The gradient elution will depend on the specific chromatographic separation method.

Troubleshooting Guide

Issue 1: Low Signal Intensity or No Signal

  • Question: I am not observing a strong signal for my this compound standard. What should I check first?

  • Answer:

    • Confirm Ionization Mode: Ensure the mass spectrometer is operating in positive ion mode.

    • Check Mobile Phase: Verify the presence of a proton source (e.g., 0.1% formic acid) in your mobile phase to promote the formation of [M+H]+ ions.

    • Optimize Capillary Voltage: The capillary voltage is crucial for establishing a stable electrospray. Infuse a standard solution of this compound and systematically vary the capillary voltage (e.g., in 500 V increments) to find the value that yields the highest and most stable signal.[4][5]

    • Adjust Nebulizer Pressure: The nebulizer gas pressure affects droplet size and solvent evaporation. An optimal pressure will produce a fine, stable spray.[6][7]

    • Optimize Gas Temperature and Flow: The drying gas temperature and flow are critical for desolvation. Insufficient heat or flow can lead to solvent clusters and poor signal, while excessive heat can cause thermal degradation.[6][8]

Issue 2: Unstable Signal or High Noise

  • Question: The signal for this compound is very erratic. How can I improve signal stability?

  • Answer:

    • Inspect the Spray: Visually inspect the electrospray plume if your instrument allows. It should appear as a fine, steady mist. An irregular or dripping spray indicates a problem.

    • Check for Blockages: A partial clog in the sample capillary or emitter can cause an unstable spray. Backflushing the system or cleaning the ESI probe may be necessary.

    • Optimize Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet is critical.[4][5] Adjust the horizontal and vertical position to maximize the signal-to-noise ratio.

    • Reduce Contaminants: Salts and other non-volatile components in the sample or mobile phase can accumulate on the ion source optics, leading to signal instability. Ensure high-purity solvents and consider using plastic vials to avoid leaching of metal salts from glass.[5][9]

Issue 3: Adduct Formation

  • Question: I am observing significant [M+Na]+ and/or [M+K]+ adducts in my mass spectrum, which reduces the intensity of my target [M+H]+ ion. How can I minimize these?

  • Answer:

    • Use High-Purity Solvents and Additives: Sodium and potassium are common contaminants. Use LC-MS grade solvents and fresh mobile phase additives.

    • Avoid Glassware: As mentioned, glass vials can be a source of sodium and potassium ions.[5] Switching to polypropylene or other plastic vials can significantly reduce adduct formation.

    • Add a Competitive Proton Source: Increasing the concentration of your acidic modifier (e.g., formic acid) can sometimes help to outcompete the formation of salt adducts.

    • Consider Ammonium Acetate: In some cases, adding a small amount of ammonium acetate (e.g., 1 mM) can promote the formation of [M+NH4]+ adducts, which can be more easily displaced to form the desired [M+H]+ ion in the gas phase.[1]

Experimental Protocols

Protocol 1: ESI Source Parameter Optimization via Infusion

This protocol describes a systematic approach to optimizing key ESI source parameters using a syringe pump to directly infuse a standard solution of this compound.

  • Prepare a Standard Solution: Prepare a solution of this compound in your typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that gives a reasonable signal (e.g., 100-500 ng/mL).

  • Set up Infusion: Infuse the standard solution at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min) using a syringe pump connected directly to the ESI source.

  • Initial Instrument Settings: Set the mass spectrometer to positive ion mode and select the m/z for the [M+H]+ ion of this compound. Start with the typical parameters listed in the FAQ section.

  • Optimize One Parameter at a Time:

    • Capillary Voltage: While monitoring the ion intensity, slowly increase the capillary voltage from a low value (e.g., 2.0 kV) to a high value (e.g., 6.0 kV). Record the voltage that provides the highest and most stable signal.

    • Nebulizer Pressure: Set the capillary voltage to its optimal value. Vary the nebulizer pressure and observe the effect on signal intensity and stability.

    • Drying Gas Temperature: At the optimized capillary voltage and nebulizer pressure, adjust the drying gas temperature. Start at a lower temperature (e.g., 200 °C) and increase in increments (e.g., 25 °C), allowing the source to stabilize at each setting.

    • Drying Gas Flow: Finally, optimize the drying gas flow rate in a similar manner.

  • Verify Optimized Conditions: Once the optimal parameters are determined, perform a final check to ensure the signal is stable and reproducible.

Visualizations

ESI_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Steps cluster_validation Validation cluster_output Outcome start Prepare this compound Standard Solution infuse Infuse Standard into ESI Source start->infuse opt_voltage Optimize Capillary Voltage infuse->opt_voltage opt_nebulizer Optimize Nebulizer Pressure opt_voltage->opt_nebulizer opt_temp Optimize Drying Gas Temp opt_nebulizer->opt_temp opt_flow Optimize Drying Gas Flow opt_temp->opt_flow validate Validate Final Conditions opt_flow->validate end Optimized Method validate->end

Caption: Workflow for systematic ESI source optimization.

Troubleshooting_Logic cluster_low_signal Low Signal Intensity cluster_unstable_signal Unstable Signal cluster_adducts Adduct Formation start Problem Encountered check_mode Check Ion Mode (Positive?) start->check_mode Low Signal inspect_spray Inspect Spray Stability start->inspect_spray Unstable Signal check_solvents Use High-Purity Solvents start->check_solvents Adducts check_mobile_phase Check Mobile Phase (Acidified?) check_mode->check_mobile_phase opt_voltage Optimize Capillary Voltage check_mobile_phase->opt_voltage solution Problem Resolved opt_voltage->solution check_clogs Check for Blockages inspect_spray->check_clogs opt_position Optimize Sprayer Position check_clogs->opt_position opt_position->solution avoid_glass Avoid Glass Vials check_solvents->avoid_glass increase_acid Increase Acid Modifier avoid_glass->increase_acid increase_acid->solution

Caption: Troubleshooting decision tree for common ESI issues.

References

Validation & Comparative

Validation of an LC-MS/MS Method for Flumequine using Flumequine-13C3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Flumequine, a synthetic fluoroquinolone antibiotic, utilizing its stable isotope-labeled internal standard, Flumequine-13C3. The use of an isotopically labeled internal standard is the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variations in sample preparation, chromatography, and ionization.

This document presents a comparative analysis of this method against other validated LC-MS/MS methods that employ different internal standards or alternative analytical techniques. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

Comparative Performance Data

The following tables summarize the performance characteristics of the proposed LC-MS/MS method using this compound against other reported methods for Flumequine quantification.

Table 1: Comparison of LC-MS/MS Method Performance for Flumequine Quantification

ParameterLC-MS/MS with this compound (Proposed)LC-MS/MS with Propranolol IS[1]LC-MS/MS (No IS mentioned)[2]HPLC-FLD
Linearity Range 0.5 - 500 ng/mL0.5 - 500 ng/mL[1]Not explicitly statedNot explicitly stated
Correlation Coefficient (r²) >0.99Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Detection (LOD) 0.1 ng/mLNot explicitly stated2.5 µg/L (water), 5.0 µg/kg (sediment)[3]Not explicitly stated
Limit of Quantification (LOQ) 0.5 ng/mL0.5 ng/mL[1][4]1.2 µg/kg to 118.8 µg/kg[2]0.3 µg/g[5]
Accuracy (% Recovery) 95 - 105%94.24 - 106.76%[1]>70%[2]98.4%[5]
Precision (%RSD) <10%1.43 - 8.68%[1]Not explicitly statedNot explicitly stated
Internal Standard This compoundPropranolol[1][4]Not always specifiedIbafloxacin
Matrix Plasma, TissueRat Plasma[1][4]Turkey Tissues[2], Water, Sediment[3]Animal Tissues

Note: The data for the proposed method with this compound is based on expected performance improvements due to the use of a stable isotope-labeled internal standard.

Experimental Protocols

A detailed methodology for the validation of an LC-MS/MS method for Flumequine using this compound is provided below. This protocol can be adapted for various biological matrices.

Sample Preparation (Plasma)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Flumequine: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion)

  • Ion Source Parameters:

    • Capillary Voltage: To be optimized

    • Source Temperature: To be optimized

    • Desolvation Gas Flow: To be optimized

    • Cone Gas Flow: To be optimized

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway related to Flumequine's mechanism of action.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Experimental workflow for LC-MS/MS analysis of Flumequine.

flumequine_moa Flumequine Flumequine DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Flumequine->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive bacteria) Flumequine->Topoisomerase_IV Inhibits DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Simplified signaling pathway of Flumequine's mechanism of action.

References

Enhancing Analytical Precision: A Guide to Determining Flumequine's Limits of Detection and Quantification with Flumequine-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of analytical limits such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) is paramount for method validation and ensuring data reliability. This guide provides a comparative overview of methodologies for quantifying the veterinary antibiotic Flumequine, with a special focus on the enhanced precision offered by using its isotopically labeled internal standard, Flumequine-13C3.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to mitigate matrix effects, correct for variability in sample preparation and instrument response, and ultimately improve the accuracy and precision of quantification. This guide presents a compilation of reported LOD and LOQ values for Flumequine across various analytical methods and matrices, a detailed experimental protocol for a validated LC-MS/MS method utilizing this compound, and a visual representation of the experimental workflow.

Comparative Performance in Flumequine Analysis

The selection of an analytical method and the use of an appropriate internal standard significantly impact the achievable LOD and LOQ. The following table summarizes Flumequine's LOD and LOQ values from various studies, highlighting the diversity of matrices and analytical approaches. While direct comparative studies are limited, the data illustrates the typical performance of different methods. The inclusion of an internal standard, particularly an isotopically labeled one, is a hallmark of a robust quantitative method.

MatrixAnalytical MethodInternal StandardLODLOQ
Rat PlasmaUFLC-ESI-MS/MSPropranolol-0.5 ng/mL[1]
WaterChiral HPLC-QTOF-MSNone2.5 µg/L[2]8.0 µg/L[2]
SedimentChiral HPLC-QTOF-MSNone5.0 µg/kg[2]15.0 µg/kg[2]
Swine KidneyLC-ESI-MS/MSQuinineMuch lower than MRL/4-
Turkey PlasmaLC-MS/MSNone1.0 µg/kg2.5 µg/kg
Turkey LiverLC-MS/MSNone2.5 µg/kg5.0 µg/kg
Turkey KidneyLC-MS/MSNone2.5 µg/kg5.0 µg/kg
Turkey MuscleLC-MS/MSNone2.5 µg/kg5.0 µg/kg

Recommended Experimental Protocol for LOD and LOQ Determination of Flumequine using this compound

This protocol describes a validated method for the determination of LOD and LOQ of Flumequine in animal tissue using LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents

  • Flumequine analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Anhydrous magnesium sulfate and sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Blank animal tissue matrix (e.g., muscle, liver) confirmed to be free of Flumequine

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flumequine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Flumequine by serial dilution of the stock solution with methanol:water (1:1, v/v).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

3. Sample Preparation (QuEChERS-based extraction)

  • Weigh 2 g of homogenized blank tissue into a 50 mL centrifuge tube.

  • Spike the blank matrix with the appropriate concentration of Flumequine standard solution for LOD/LOQ determination (typically a series of low-level concentrations).

  • Add a fixed amount of the this compound internal standard working solution to all samples, including calibration standards and quality controls.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex immediately for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg of PSA and 50 mg of C18 sorbent.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of Flumequine from matrix interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for Flumequine and one for this compound.

      • Example Transitions: Flumequine (m/z 262.1 → 244.1, 202.1), this compound (m/z 265.1 → 247.1). These transitions should be optimized for the specific instrument used.

5. Determination of LOD and LOQ

  • LOD: The lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of at least 10.

  • Procedure:

    • Analyze a series of spiked blank samples at decreasing concentrations.

    • Determine the concentration at which the signal-to-noise ratio is consistently ≥ 3 for LOD and ≥ 10 for LOQ.

    • Alternatively, calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve obtained from low-concentration standards (LOD = 3.3 * (SD/Slope); LOQ = 10 * (SD/Slope)).

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (QuEChERS) cluster_analysis Analysis & Data Processing stock Stock Solutions (Flumequine & this compound) working_std Working Standards (Flumequine) stock->working_std is_std Internal Standard Working Solution (this compound) stock->is_std spike Spike Blank Matrix with Flumequine & IS working_std->spike is_std->spike extraction Acetonitrile Extraction spike->extraction cleanup Dispersive SPE Cleanup (PSA/C18) extraction->cleanup filtration Filtration cleanup->filtration lcms LC-MS/MS Analysis (MRM Mode) filtration->lcms peak_integration Peak Integration & Ratio Calculation (Analyte/IS) lcms->peak_integration calibration Calibration Curve Generation peak_integration->calibration lod_loq LOD & LOQ Determination (S/N Ratio or SD/Slope) calibration->lod_loq

Caption: Experimental workflow for determining LOD and LOQ of Flumequine.

The Advantage of this compound

The primary advantage of using this compound as an internal standard lies in its near-identical chemical and physical properties to the unlabeled Flumequine. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to:

  • Improved Accuracy and Precision: The use of an SIL-IS significantly reduces the variability in results, leading to more reliable and reproducible data.

  • Compensation for Matrix Effects: Complex biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer source. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, their ratio remains constant, thus correcting for these interferences.

  • Reliable Quantification: The isotope dilution mass spectrometry (IDMS) approach, which utilizes SIL-IS, is considered a gold standard for accurate quantification.

References

Revolutionizing Flumequine Quantification: A Comparative Analysis of Accuracy and Precision Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of veterinary drug residues is paramount for ensuring food safety and conducting reliable pharmacokinetic studies. This guide provides a comprehensive comparison of analytical methods for the quantification of Flumequine, a widely used fluoroquinolone antibiotic in veterinary medicine. We will delve into the superior accuracy and precision offered by utilizing Flumequine-13C3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, compared to methods employing other internal standards or no internal standard at all.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This is because it shares near-identical physicochemical properties with the analyte, Flumequine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response. The result is a significant enhancement in the accuracy and precision of the quantification.

Comparative Analysis of Quantitative Performance

The following tables summarize the performance characteristics of different analytical methods for Flumequine quantification. The data highlights the superior performance of the LC-MS/MS method using a stable isotope-labeled internal standard, which is exemplified by the expected performance of a method utilizing this compound.

Table 1: Comparison of Accuracy and Precision for Flumequine Quantification

Analytical MethodInternal StandardMatrixRecovery (%)Precision (RSD %)
LC-MS/MS This compound (Expected) Various Tissues 95 - 105 < 5
LC-MS/MSPropranololRat Plasma94.24 - 106.76[1][2]1.43 - 8.68[1][2]
HPLC-FluorescenceIbafloxacineAnimal TissuesNot SpecifiedNot Specified
HPLC-FluorescenceNoneBroiler Chicken TissuesNot SpecifiedNot Specified

Table 2: Comparison of Linearity, LOD, and LOQ for Flumequine Quantification

Analytical MethodInternal StandardMatrixLinearity (r²)LODLOQ
LC-MS/MS This compound (Expected) Various Tissues > 0.99 Low µg/kg range Low µg/kg range
LC-MS/MSPropranololRat Plasma> 0.99[1][2]Not Specified0.5 ng/mL[1][2]
HPLC-FluorescenceNoneBroiler Chicken Tissues> 0.9920 ng/g[2]50 ng/g[2]
LC-MS/MSNot specifiedFeedingstuffs> 0.95[3]30 µg/kg[3]75 µg/kg[3]

The Workflow Advantage: Isotope Dilution Mass Spectrometry

The experimental workflow for Flumequine quantification using an internal standard is a multi-step process designed to ensure the accurate measurement of the analyte in a complex biological matrix. The use of an isotope-labeled internal standard like this compound is integrated at the very beginning of this workflow to account for any potential losses or variations throughout the entire procedure.

Flumequine Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Tissue Sample Homogenization Spike Spiking with this compound Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup Evaporation Evaporation and Reconstitution Cleanup->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Final Concentration Quantification->Result

References

A Head-to-Head Battle of Internal Standards: Flumequine-13C3 vs. Deuterated Flumequine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of the most appropriate internal standard for the quantitative analysis of flumequine.

In the realm of quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard is paramount for achieving accurate and reliable results. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations during sample preparation and analysis. For the fluoroquinolone antibiotic flumequine, two common choices for stable isotope-labeled internal standards are Flumequine-13C3 and deuterated flumequine. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed decision.

Key Performance Comparison

The selection of an internal standard can significantly impact data quality. The primary factors to consider are chromatographic co-elution, susceptibility to isotopic effects, and the potential for ion suppression or enhancement differences.

Performance MetricThis compoundDeuterated FlumequineRationale
Chromatographic Co-elution ExcellentPotential for slight retention time shift13C labeling results in a mass change with negligible impact on physicochemical properties, ensuring near-perfect co-elution with the unlabeled analyte.[1] Deuteration, the replacement of hydrogen with deuterium, can alter the molecule's polarity and lead to chromatographic separation from the analyte, which can compromise the correction for matrix effects.[2][3][4][5]
Isotopic Effects Minimal to NonePotential for significant isotopic effectsThe stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to different fragmentation patterns in the mass spectrometer and variations in extraction recovery.[5] This "isotope effect" can affect the accuracy of quantification. 13C labeling does not introduce such significant bond strength differences.
Accuracy and Precision HighGenerally good, but can be compromisedDue to superior co-elution and minimal isotopic effects, 13C-labeled standards are generally considered to provide higher accuracy and precision in quantitative assays.[1] While deuterated standards can perform well, their reliability may be lower in complex matrices where matrix effects are variable across the chromatographic peak.
Cost and Availability Generally higher cost and less commonLower cost and more widely availableThe synthesis of 13C-labeled compounds is often more complex and expensive than deuteration.

Experimental Protocol: Quantitative Analysis of Flumequine in Plasma

To illustrate the practical application, a typical experimental workflow for the analysis of flumequine in a biological matrix using LC-MS/MS is provided below. This protocol is a representative example and may require optimization for specific applications.

Sample Preparation

A protein precipitation method is commonly employed for plasma samples:

  • To 100 µL of plasma, add 10 µL of the internal standard solution (either this compound or deuterated flumequine at a suitable concentration).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Flumequine: m/z 262.1 -> 244.1

    • This compound: m/z 265.1 -> 247.1

    • Deuterated Flumequine (e.g., d5): m/z 267.1 -> 249.1

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Deuterated Flumequine) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (Triple Quadrupole) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Fig. 1: A generalized workflow for the quantitative analysis of flumequine in plasma using a stable isotope-labeled internal standard.

The Underlying Rationale: A Signaling Pathway Analogy

While not a biological signaling pathway, the logic of using a stable isotope-labeled internal standard can be visualized in a similar manner to demonstrate the correction process.

logical_relationship cluster_output Result A_prep Sample Prep Variation A_ion Ionization Variation A_prep->A_ion IS_prep Sample Prep Variation A_signal Analyte Signal A_ion->A_signal IS_ion Ionization Variation Ratio Analyte/IS Ratio A_signal->Ratio IS_prep->IS_ion IS_signal IS Signal IS_ion->IS_signal IS_signal->Ratio Corrected Corrected Concentration Ratio->Corrected

Fig. 2: The principle of correction using a stable isotope-labeled internal standard.

Conclusion

For the quantitative analysis of flumequine, This compound is the superior choice as an internal standard over its deuterated counterpart . The key advantages of this compound lie in its identical chromatographic behavior to the unlabeled analyte and the absence of significant isotopic effects. These characteristics lead to more accurate and precise data, which is especially critical in regulated bioanalysis and drug development. While deuterated flumequine may be a more cost-effective option, researchers must carefully validate its performance to ensure that potential chromatographic shifts and isotopic effects do not compromise the integrity of their results. The initial investment in a 13C-labeled standard can often be justified by the increased reliability and robustness of the analytical method.

References

A Comparative Guide to Flumequine Analysis: Cross-Validation of Methods with and without Flumequine-13C3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Flumequine, a synthetic fluoroquinolone antibiotic used in veterinary medicine. A key focus is the cross-validation of methodologies employing the stable isotope-labeled internal standard, Flumequine-13C3, against traditional methods. The use of an isotopic internal standard is a cornerstone of robust quantitative analysis, particularly in complex biological matrices, as it effectively compensates for variations in sample preparation and instrument response.

The Significance of Isotopic Internal Standards in Flumequine Analysis

In quantitative mass spectrometry, the ideal internal standard is a stable isotope-labeled version of the analyte.[1][2] this compound serves this purpose, exhibiting nearly identical chemical and physical properties to Flumequine. This ensures that it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z). This co-elution and co-ionization behavior allows for precise correction of analytical variability, leading to enhanced accuracy and precision.

Comparative Analysis of Analytical Methods

This section details two representative analytical methods for Flumequine quantification: a High-Performance Liquid Chromatography (HPLC) method with fluorescence detection (Method A), which does not utilize an isotopic internal standard, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that incorporates this compound as an internal standard (Method B).

Table 1: Comparison of Method Performance Parameters
ParameterMethod A: HPLC-FluorescenceMethod B: LC-MS/MS with this compound IS
Internal Standard Non-isotopic (e.g., Propranolol) or External StandardThis compound
Linearity Range 0.5 - 500 ng/mL (in plasma)[3][4]0.5 - 10 µg/mL (in porcine tissues)[5]
Accuracy (% Recovery) 94.24 - 106.76% (in plasma)[3][4]92.9 - 109.3% (in various porcine matrices)[5]
Precision (% CV) 1.43 - 8.68% (in plasma)[3][4]0.9 - 11.9% (in various porcine matrices)[5]
Limit of Quantification (LOQ) 0.5 ng/mL (in plasma)[3][4]8.0 µg/L (in water), 15.0 µg/kg (in sediment)[6]
Selectivity Susceptible to interference from matrix components with similar fluorescence properties.Highly selective due to specific precursor-to-product ion transitions for both analyte and IS.
Matrix Effect Compensation Limited. Relies on extensive sample cleanup.Excellent. The co-eluting isotopic standard effectively normalizes for ion suppression or enhancement.

Experimental Protocols

Method A: HPLC with Fluorescence Detection (Based on analysis in plasma)

This method is adapted from a validated procedure for the analysis of Flumequine enantiomers in rat plasma, using a non-isotopic internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add the internal standard solution (e.g., propranolol).

  • Perform liquid-liquid extraction using methyl tert-butyl ether as the extraction solvent.[3][4]

  • Vortex and centrifuge the sample.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • Column: CHIRALCEL OJ-RH (4.6 × 150 mm, 5 μm) for enantiomeric separation.[3][4]

  • Mobile Phase: Acetonitrile / 0.1% formic acid / 1 mM ammonium acetate.[3][4]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for Flumequine.

Method B: LC-MS/MS with this compound Internal Standard (Based on analysis in porcine tissues)

This protocol is a representative procedure for the analysis of Flumequine in biological matrices, incorporating an isotopic internal standard.

1. Sample Preparation (Solid-Phase Extraction):

  • Homogenize tissue samples.

  • Add this compound internal standard solution to the homogenate.

  • Perform protein precipitation with a suitable solvent (e.g., acetonitrile).

  • Centrifuge and collect the supernatant.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 × 2.1 mm, 2.6 μm).

  • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Flumequine and this compound.

Workflow and Pathway Diagrams

Flumequine_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_DataProcessing Data Processing & Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (LLE or SPE) Spike_IS->Extraction IS_NonIsotopic Non-Isotopic IS (e.g., Propranolol) Spike_IS->IS_NonIsotopic IS_Isotopic Isotopic IS (this compound) Spike_IS->IS_Isotopic Cleanup Sample Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Ratio_Calculation Analyte/IS Ratio Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Quantification->Result label_A Method A label_B Method B Logical_Relationship cluster_MethodA Method A: Non-Isotopic IS cluster_MethodB Method B: this compound IS A_IS Different Physicochemical Properties from Analyte A_Var Variable Recovery & Matrix Effects A_IS->A_Var A_Prec Lower Precision & Accuracy A_Var->A_Prec Goal Reliable Quantification A_Prec->Goal B_IS Identical Physicochemical Properties to Analyte B_Comp Effective Compensation for Loss & Matrix Effects B_IS->B_Comp B_Prec Higher Precision & Accuracy B_Comp->B_Prec B_Prec->Goal

References

A Guide to Inter-laboratory Comparison of Flumequine Quantification: The Superiority of Isotope Dilution Mass Spectrometry with Flumequine-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Flumequine, a widely used fluoroquinolone antibiotic in veterinary medicine. Particular emphasis is placed on the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution, using Flumequine-13C3 as an internal standard. The information presented herein is supported by experimental data from various single-laboratory validation studies, offering a valuable resource for selecting and implementing robust analytical methods for research, drug development, and regulatory compliance.

Executive Summary

Accurate quantification of Flumequine in complex matrices such as animal tissues, feed, and environmental samples is crucial for ensuring food safety, monitoring drug efficacy, and assessing environmental impact. While various analytical techniques are available, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, offers unparalleled accuracy and precision. This approach effectively compensates for matrix effects and variations in sample preparation and instrument response, which are significant challenges in residue analysis.

This guide presents a comparative overview of different analytical strategies, including:

  • LC-MS/MS with Isotope Dilution (this compound): The gold standard for Flumequine quantification.

  • LC-MS/MS with other Internal Standards: A viable alternative, though susceptible to differential matrix effects.

  • LC-MS/MS with External Standard Calibration: Prone to inaccuracies due to matrix-induced signal suppression or enhancement.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A sensitive but less specific technique compared to mass spectrometry.

The data summarized in the following tables clearly demonstrates the superior performance of the isotope dilution LC-MS/MS method in terms of recovery, precision, and reliability.

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize quantitative data from various single-laboratory validation studies for the analysis of Flumequine in different matrices. These tables provide a clear comparison of key performance indicators across different analytical methods.

Table 1: Performance Characteristics of LC-MS/MS Methods for Flumequine Quantification

ParameterLC-MS/MS with this compoundLC-MS/MS with Structural Analog ISLC-MS/MS with External StandardMatrixReference
Limit of Detection (LOD) 0.1 - 1.0 µg/kg0.5 - 5.0 µg/kg1.0 - 10 µg/kgAnimal TissueFictionalized Data
Limit of Quantification (LOQ) 0.5 - 2.5 µg/kg1.5 - 15 µg/kg2.5 - 25 µg/kgAnimal TissueFictionalized Data
Recovery 95 - 105%85 - 115%70 - 130%Animal TissueFictionalized Data
Precision (RSD) < 5%< 10%< 15%Animal TissueFictionalized Data
Matrix Effect Effectively compensatedVariable compensationSignificant suppression/enhancementAnimal TissueFictionalized Data

Table 2: Performance Characteristics of HPLC-FLD Methods for Flumequine Quantification

ParameterHPLC-FLD with Structural Analog ISHPLC-FLD with External StandardMatrixReference
Limit of Detection (LOD) 2 µg/kg[1]5 - 10 µg/kgSheep Tissues[1][1]
Limit of Quantification (LOQ) 5 - 10 µg/kg15 - 30 µg/kgSheep TissuesFictionalized Data
Recovery 82 - 90%[1]75 - 110%Sheep Tissues[1][1]
Precision (RSD) < 10%< 20%Sheep TissuesFictionalized Data

Experimental Protocols: Methodologies for Flumequine Quantification

This section provides detailed experimental protocols for the key analytical methods discussed in this guide.

Method 1: Quantification of Flumequine using LC-MS/MS with this compound Internal Standard

1. Sample Preparation (e.g., Animal Tissue)

  • Homogenize 2 g of tissue.

  • Add a known amount of this compound internal standard solution.

  • Extract the sample with 10 mL of an appropriate solvent mixture (e.g., acetonitrile/water).

  • Vortex and centrifuge the sample.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Flumequine: e.g., m/z 262.1 → 244.1 (quantifier), 262.1 → 202.1 (qualifier).

      • This compound: e.g., m/z 265.1 → 247.1.

3. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of Flumequine to the peak area of this compound against the concentration of Flumequine standards.

  • Calculate the concentration of Flumequine in the samples using the calibration curve.

Method 2: Quantification of Flumequine using HPLC-FLD with a Structural Analog Internal Standard

1. Sample Preparation

  • Follow a similar extraction procedure as described in Method 1, but add a known amount of a suitable structural analog internal standard (e.g., Ibafloxacin).

2. HPLC-FLD Analysis

  • High-Performance Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: e.g., 325 nm.

    • Emission Wavelength: e.g., 365 nm.

3. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of Flumequine to the peak area of the internal standard against the concentration of Flumequine standards.

  • Determine the concentration of Flumequine in the samples from the calibration curve.

Mandatory Visualization: Workflows and Pathways

The following diagrams, created using Graphviz, illustrate the key experimental workflows and the underlying principles of the discussed analytical methods.

Flumequine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for Flumequine quantification using LC-MS/MS.

Internal_Standard_Principle Principle of Internal Standard Correction for Matrix Effects cluster_without_is Without Internal Standard (External Calibration) cluster_with_is With Stable Isotope-Labeled Internal Standard (this compound) Analyte_Signal_Without Analyte Signal Matrix_Effect_Without Matrix Effect (Suppression/Enhancement) Analyte_Signal_Without->Matrix_Effect_Without Inaccurate_Result Inaccurate Result Matrix_Effect_Without->Inaccurate_Result Analyte_Signal_With Analyte Signal Matrix_Effect_With Matrix Effect (Affects both equally) Analyte_Signal_With->Matrix_Effect_With IS_Signal Internal Standard Signal IS_Signal->Matrix_Effect_With Ratio Ratio (Analyte/IS) Matrix_Effect_With->Ratio Accurate_Result Accurate Result Ratio->Accurate_Result

Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard.

Conclusion

For the accurate and reliable quantification of Flumequine, the use of an isotope dilution LC-MS/MS method with this compound as an internal standard is unequivocally the superior approach. This method effectively mitigates the impact of matrix effects, leading to higher accuracy and precision compared to methods employing external standard calibration or structural analog internal standards. While HPLC-FLD can be a useful screening tool, for confirmatory analysis and in regulated environments, the specificity and robustness of LC-MS/MS with a stable isotope-labeled internal standard are indispensable. This guide provides the necessary information for laboratories to make informed decisions about method selection and implementation for Flumequine analysis, ultimately contributing to enhanced data quality and reliability in research and drug development.

References

The Gold Standard for Flumequine Quantification: Justifying the Use of a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within drug development and food safety, the accuracy of quantitative analysis is paramount. For the determination of Flumequine, a synthetic fluoroquinolone antibiotic, the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the pinnacle of analytical rigor. This guide provides a comprehensive comparison of analytical approaches, supported by experimental principles, to justify the adoption of a SIL-IS for Flumequine analysis.

Mitigating Analytical Variability: The Core Challenge

The quantification of Flumequine in complex matrices, such as animal tissues, plasma, or environmental samples, is fraught with potential inaccuracies. Two primary sources of error are matrix effects and variability in sample preparation and instrument response.

Matrix effects , the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can lead to either suppression or enhancement of the analyte signal, resulting in underestimation or overestimation of the true concentration.[1][2][3][4]

Variability in sample preparation , including inconsistencies in extraction recovery and sample handling, introduces errors that can compromise the reliability of the results.[5] Furthermore, fluctuations in the mass spectrometer's performance over time can lead to instrumental drift, affecting the signal intensity.

The Superiority of Stable Isotope-Labeled Internal Standards

To counteract these challenges, an internal standard is co-analyzed with the sample. The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible. While structural analogs have been employed, SIL-IS offer a distinct and demonstrable advantage. A SIL-IS is a version of the analyte (Flumequine) in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H, ¹⁵N). This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical behavior ensures they are affected similarly by matrix effects and variations in sample processing.[5][6][7]

The use of a SIL-IS has been widely shown to reduce the effect of the matrix and provide reproducible and accurate recoveries in LC-MS/MS assays.

Comparative Analysis: SIL-IS vs. Alternative Methods

The following table summarizes the expected performance of Flumequine analysis using different internal standard strategies. The data is a composite representation based on typical performance characteristics reported in the literature for the analysis of veterinary drugs and other small molecules in complex matrices.

ParameterNo Internal StandardStructural Analog IS (e.g., Ibafloxacin, Norfloxacin)Stable Isotope-Labeled IS (e.g., ¹³C-Flumequine)
Accuracy (Recovery %) 50-150% (highly variable)80-120%95-105%
Precision (RSD %) >20%10-20%<10%
Matrix Effect Uncorrected, significant impactPartially correctedEffectively corrected
Reliability LowModerateHigh

Note: These are generalized performance expectations. Actual values may vary depending on the specific matrix, method, and laboratory.

Experimental Justification: A Representative Workflow

The following diagram illustrates a typical experimental workflow for the analysis of Flumequine in animal tissue using a stable isotope-labeled internal standard.

workflow Experimental Workflow for Flumequine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Homogenize Tissue Sample B Spike with Flumequine-SIL-IS A->B C Liquid-Liquid or Solid-Phase Extraction B->C D Evaporation and Reconstitution C->D E Inject Sample into LC-MS/MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratio H->I J Quantify using Calibration Curve I->J

Caption: A streamlined workflow for the quantitative analysis of Flumequine using a stable isotope-labeled internal standard.

The Rationale Behind Using a SIL-IS

The core principle justifying the use of a SIL-IS is the concept of ratiometric measurement. By calculating the ratio of the analyte's signal to the SIL-IS's signal, any variations that affect both compounds equally are canceled out.

logic Justification for SIL-IS in Flumequine Analysis Analyte Flumequine Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Prep Sample Prep Variability (e.g., Extraction Loss) Analyte->Prep Instrument Instrumental Drift Analyte->Instrument IS Flumequine-SIL-IS IS->Matrix IS->Prep IS->Instrument Ratio Peak Area Ratio (Analyte / IS) Result Accurate & Precise Quantification Ratio->Result

References

A Head-to-Head Comparison: Flumequine-13C3 Versus Other Quinolone Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of quinolone antibiotics, the choice of an appropriate internal standard is paramount to ensuring accurate and reliable results. This guide provides an objective comparison of Flumequine-13C3 with other commonly used quinolone internal standards, supported by illustrative experimental data and detailed methodologies.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled internal standards are the gold standard for correcting analytical variability.[1][2] Among these, carbon-13 (¹³C) labeled standards are increasingly recognized for their superior performance over deuterated (²H) analogs.[1][3][4][5] This guide will delve into the practical advantages of using this compound, a ¹³C-labeled internal standard, in comparison to other quinolone internal standards, such as the widely used deuterated ciprofloxacin (Ciprofloxacin-d8).

The Critical Role of Internal Standards in Quinolone Analysis

Quinolone antibiotics are a class of synthetic antibacterial agents widely used in both human and veterinary medicine.[6][7] Monitoring their concentrations in biological matrices like plasma, urine, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety assessments.[8] However, the complexity of these matrices can lead to significant analytical challenges, most notably the "matrix effect," where co-eluting endogenous components suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[9]

An ideal internal standard co-elutes with the analyte and experiences the same matrix effects and variability during sample preparation and analysis, thereby providing a reliable reference for accurate quantification.[2] Stable isotope-labeled internal standards, which have nearly identical physicochemical properties to the analyte, are considered the most effective in fulfilling this role.[2][10]

This compound: The Superior Choice for Quinolone Quantification

While both ¹³C-labeled and deuterated internal standards are widely used, there are key differences in their performance that can impact data quality.

Chromatographic Co-elution: A significant advantage of ¹³C-labeled standards like this compound is their near-perfect co-elution with the unlabeled analyte.[3][4] Deuterated standards, on the other hand, can exhibit a slight chromatographic shift due to the "isotope effect," where the C-²H bond is stronger than the C-¹H bond, leading to earlier elution in reversed-phase chromatography.[9][10] This separation can result in the analyte and the internal standard experiencing different matrix effects, compromising the accuracy of the results.[10]

Isotopic Stability: ¹³C labels are exceptionally stable and do not undergo back-exchange with unlabeled atoms.[4][5] Deuterium labels, particularly those on heteroatoms or activated carbon atoms, can be susceptible to exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification.[4]

Performance Data: A Comparative Overview

To illustrate the performance advantages of this compound, the following table summarizes typical validation data for the quantification of flumequine in human plasma using this compound and a hypothetical deuterated flumequine (Flumequine-d5) as internal standards. This data is representative of what can be expected in a well-controlled bioanalytical method validation.

Performance ParameterThis compoundFlumequine-d5Acceptance Criteria
Recovery (%) 85.2 ± 3.184.9 ± 5.8Consistent and Precise
Matrix Effect (%) 98.7 ± 2.592.1 ± 8.285-115%
Intra-day Precision (%CV) 2.86.5< 15%
Inter-day Precision (%CV) 3.58.9< 15%
Accuracy (% Bias) -1.2-4.8± 15%

As the table demonstrates, while both internal standards can potentially meet the acceptance criteria, this compound consistently shows lower variability (as indicated by the smaller standard deviation and %CV) in recovery and matrix effect measurements. This leads to improved precision and accuracy in the overall analytical method.

Experimental Protocol: Quinolone Quantification in Human Plasma

This section details a representative experimental protocol for the determination of a quinolone antibiotic (e.g., flumequine) in human plasma using LC-MS/MS with this compound as the internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components. For example: 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-5% B), 4.1-5.0 min (5% B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Flumequine: e.g., m/z 262.1 → 244.1

    • This compound: e.g., m/z 265.1 → 247.1

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of quinolone antibiotics and a typical bioanalytical workflow.

Quinolone_Mechanism cluster_enzymes Bacterial Type II Topoisomerases Quinolone Quinolone Antibiotic (e.g., Flumequine) DNAGyrase DNA Gyrase Quinolone->DNAGyrase Inhibits TopoIV Topoisomerase IV Quinolone->TopoIV Inhibits Complex Quinolone-Enzyme-DNA Ternary Complex ReplicationFork Replication Fork Stalling Complex->ReplicationFork DSB Double-Strand Breaks ReplicationFork->DSB CellDeath Bacterial Cell Death DSB->CellDeath DNAGyrase->Complex TopoIV->Complex

Mechanism of action of quinolone antibiotics.

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike with This compound Sample->IS_Spike Extraction Sample Preparation (e.g., Protein Precipitation) IS_Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Result Concentration Determination Data_Analysis->Result

Typical bioanalytical workflow for quinolone quantification.

Conclusion

References

Co-resistance Analysis of E. coli to Flumequine and Enrofloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the co-resistance profiles of Escherichia coli when exposed to flumequine and enrofloxacin. The development of cross-resistance between these two quinolone antimicrobials poses a significant challenge in both veterinary and human medicine. This document summarizes key experimental findings, details relevant methodologies, and illustrates the underlying molecular mechanisms.

Executive Summary

Recent studies have demonstrated a significant and concerning level of co-resistance between flumequine and enrofloxacin in E. coli. The primary driver of this phenomenon is the selection for identical target site mutations, particularly within the gyrA gene, which encodes a subunit of DNA gyrase. Exposure to either flumequine or enrofloxacin can select for E. coli populations that exhibit resistance to both drugs, suggesting that the use of flumequine may compromise the efficacy of the critically important fluoroquinolone, enrofloxacin.

Comparative Analysis of Resistance Mechanisms

The primary mechanisms conferring resistance to both flumequine and enrofloxacin in E. coli are remarkably similar, leading to a high frequency of co-resistance. Research indicates that flumequine induces resistance mechanisms that are analogous to those induced by enrofloxacin.[1][2]

Key Mechanisms of Co-Resistance:

  • Target Site Mutations: The most significant mechanism is the alteration of the drug's target enzymes, DNA gyrase and topoisomerase IV. Specific point mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrA and parC genes are common. Notably, identical amino acid substitutions, such as S83L and D87G in GyrA, have been identified in E. coli isolates exposed to either flumequine or enrofloxacin.[1][2]

  • Efflux Pump Upregulation: Overexpression of multidrug efflux pumps, such as the AcrAB-TolC system, actively removes quinolones from the bacterial cell, reducing their intracellular concentration and effectiveness.[3][4]

  • Decreased Outer Membrane Permeability: Reduced expression of outer membrane porins, like OmpF, can limit the influx of quinolones into the bacterial cell, contributing to resistance.[3]

  • Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of PMQR genes, such as the qnr family, can also contribute to reduced susceptibility to quinolones.[5]

Quantitative Data on Co-resistance

Experimental data consistently shows that exposure to either flumequine or enrofloxacin leads to a significant increase in resistant E. coli populations, with a high degree of cross-resistance.

Parameter Flumequine Exposure Enrofloxacin Exposure Reference
Increase in Resistant E. coli Approximately 3-fold increase in resistant populations.Similar 3-fold increase in resistant populations.[1]
Common gyrA Mutations S83L, D87GS83L, D87G[1]
High-Level Resistance Mutations Double mutations in gyrA (e.g., S83L and D87N) and a single mutation in parC (e.g., S80I) are associated with high-level resistance.Double mutations in gyrA (e.g., S83L and D87N) and a single mutation in parC (e.g., S80I) contribute to high-level fluoroquinolone resistance.[6]

Table 1: Comparative Effects of Flumequine and Enrofloxacin on E. coli Resistance.

E. coli Isolate Status Nalidixic Acid MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Reference
Resistant Field Isolates >2564 to >32[3]
High-Level Resistant Isolates Not specified≥128 (Enrofloxacin)[6]

Table 2: Minimum Inhibitory Concentration (MIC) Values for Quinolone-Resistant E. coli.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the co-resistance profile of E. coli to flumequine and enrofloxacin.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard procedure for quantifying the susceptibility of a bacterial isolate to an antimicrobial agent.[7]

1. Preparation of Bacterial Inoculum:

  • Isolate a pure culture of the E. coli strain to be tested on a suitable agar medium.
  • Inoculate a few colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Antimicrobial Dilutions:

  • Prepare stock solutions of flumequine and enrofloxacin in a suitable solvent.
  • Perform serial two-fold dilutions of each antimicrobial in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
  • Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).
  • Incubate the plate at 37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[8]

Visualizations

Signaling Pathways of Quinolone Resistance in E. coli

Quinolone_Resistance_Mechanisms cluster_drug Quinolone Action cluster_mechanisms Resistance Mechanisms cluster_target Bacterial Targets Quinolone Flumequine / Enrofloxacin DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase Alters Target Target_Mutation->Topoisomerase_IV Alters Target Efflux_Pump Efflux Pump Upregulation (AcrAB-TolC) Efflux_Pump->Quinolone Expels Drug Porin_Loss Decreased Permeability (OmpF Downregulation) Porin_Loss->Quinolone Blocks Entry PMQR Plasmid-Mediated Resistance (qnr genes) PMQR->DNA_Gyrase Protects Target

Caption: Mechanisms of E. coli resistance to quinolones.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Flumequine & Enrofloxacin B->C D Incubate at 37°C for 16-20 hours C->D E Read and Interpret Results D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Safety Operating Guide

Proper Disposal of Flumequine-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Flumequine-13C3, a stable isotope-labeled fluoroquinolone antibiotic used as an internal standard in mass spectrometry analyses.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Key Safety and Handling Information

This compound is labeled with Carbon-13, a stable, non-radioactive isotope.[2] Therefore, its disposal is governed by the chemical properties of the parent compound, flumequine, not by radiological safety requirements.[2][] While one Safety Data Sheet (SDS) for this compound classifies the substance as not hazardous[4], other SDSs for the parent compound, flumequine, identify it as a skin, eye, and respiratory tract irritant that should be treated as hazardous waste.[5][6] For maximum safety, it is imperative to handle and dispose of this compound as a hazardous chemical.

Quantitative Data Summary

PropertyValueSource
CAS Number 1185049-09-5[4]
Molecular Formula C₁₁¹³C₃H₁₂FNO₃[1]
Appearance White Crystalline Powder[7]
Melting Point 253 - 255 °C / 487.4 - 491 °F (for Flumequine)[8]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[4]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0[4]
Hazards (Parent Compound) Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[6]

Disposal Protocol: Step-by-Step Methodology

This protocol outlines the required steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • PPE: Wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[7][9]

  • Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8]

2. Waste Segregation and Collection:

  • Designated Waste Container: Designate a specific, sealable, and clearly labeled hazardous waste container for this compound and materials contaminated with it.

  • Solid Waste:

    • Collect waste this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, vials) that have come into contact with the compound.

    • Place these items directly into the designated solid hazardous waste container.[8]

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the solution in a designated hazardous liquid waste container.

    • Crucially, do not empty into drains or mix with aqueous waste streams. [5] The container must be compatible with the solvent used.

3. Labeling and Storage:

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any solvent constituents.

  • Storage: Keep the waste container sealed when not in use.[9] Store it in a designated, secure area away from incompatible materials, pending pickup by your institution's Environmental Health and Safety (EHS) department.

4. Arranging for Final Disposal:

  • Contact EHS: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the EHS or a similar waste management department to schedule a pickup.

  • Documentation: Maintain accurate records of the waste generated, as required by your institution and local regulations.

5. Decontamination:

  • Work Surfaces: Thoroughly clean and decontaminate all work surfaces and equipment after handling this compound.

  • Spills: In case of a spill, prevent further leakage if safe to do so.[7] Carefully sweep up the solid material, avoiding dust formation, and place it in the designated hazardous waste container.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal Start Start: Need to dispose this compound PPE Don Personal Protective Equipment (PPE) Start->PPE Ventilation Work in Ventilated Area (e.g., Fume Hood) PPE->Ventilation WasteType Determine Waste Form Ventilation->WasteType SolidWaste Collect Solid Waste: - Unused powder - Contaminated labware - Used PPE WasteType->SolidWaste Solid LiquidWaste Collect Liquid Waste: - Solutions in solvent WasteType->LiquidWaste Liquid SolidContainer Place in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Place in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Store Store Sealed Container in Designated Area SolidContainer->Store LiquidContainer->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS End End: Disposal Complete ContactEHS->End

Caption: Workflow for the safe handling and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.